[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Descripción
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Propiedades
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOCEQLNJQGCQG-ACRSGXKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H109N19O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Faceted Mechanism of Action of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, a synthetic analog of the neuropeptide Substance P, exhibits a complex and multifaceted mechanism of action that extends beyond simple receptor antagonism. This technical guide provides an in-depth analysis of its molecular interactions and downstream signaling effects. It is established as a broad-spectrum antagonist for several G protein-coupled receptors (GPCRs), including tachykinin and bombesin (B8815690) receptors. Concurrently, it functions as a potent inverse agonist at the ghrelin receptor and displays biased agonism at neuropeptide and chemokine receptors, selectively activating certain signaling pathways while inhibiting others. This dual functionality contributes to its diverse biological effects, ranging from the inhibition of cancer cell proliferation and induction of apoptosis to the modulation of inflammatory responses. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways to elucidate the intricate pharmacology of this compound.
Introduction
This compound is a structurally modified undecapeptide that has garnered significant interest in pharmacology and drug development due to its unique activity profile. Initially developed as a Substance P antagonist, subsequent research has revealed a more complex pharmacological character. This guide aims to provide a comprehensive overview of its mechanism of action, focusing on its interactions with various receptor systems and the resultant intracellular signaling cascades.
Receptor Interaction and Binding Profile
This compound interacts with a range of GPCRs, demonstrating antagonist, inverse agonist, and biased agonist properties. A summary of its receptor binding and functional activity is presented in Table 1.
Data Presentation: Receptor Binding and Functional Activity
| Receptor Family | Specific Receptor | Interaction Type | Quantitative Data | Reference |
| Tachykinin | NK1 | Antagonist | Specific Ki/IC50 values not identified in the literature. Broad-spectrum antagonist activity is confirmed. | [1] |
| Bombesin | Gastrin-Releasing Peptide (GRP) Receptor | Antagonist | Half-maximal inhibition of 125I-labeled GRP binding at 2.3 µM. | [2] |
| Ghrelin | Ghrelin Receptor (GHSR) | Inverse Agonist | EC50 = 5.2 nM | |
| Neuropeptide/Chemokine | e.g., IL-8 and GRP receptors | Biased Agonist | Activates Gα12 and JNK pathways while blocking calcium mobilization. | [3][4] |
Note: While widely cited as a broad-spectrum antagonist at tachykinin and other neuropeptide receptors, specific binding affinity constants (Ki) for this compound at NK1, NK2, and NK3 receptors were not available in the public literature reviewed for this guide.
Mechanism of Action: A Dual Role
The mechanism of action of this compound is best understood by dissecting its antagonist and biased agonist/inverse agonist functions.
Broad-Spectrum Antagonism
As an antagonist, this compound competitively binds to receptors for tachykinins (like Substance P) and bombesin-like peptides (like Gastrin-Releasing Peptide), preventing the binding of the endogenous ligands and inhibiting their downstream signaling. This is particularly relevant in pathologies characterized by overstimulation of these receptors, such as in certain cancers where these neuropeptides act as autocrine or paracrine growth factors.[1]
The canonical signaling pathway for tachykinin and bombesin receptors involves the activation of Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound blocks these events.
Biased Agonism and Inverse Agonism
In contrast to its antagonistic effects, this compound also demonstrates agonist-like properties through biased signaling. While it blocks Gαq-mediated calcium mobilization, it simultaneously activates other G proteins, notably Gα12.[3] This leads to the activation of downstream effectors such as the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[4] This biased agonism is receptor-dependent, with studies showing that JNK activation is mediated through the gastrin-releasing peptide receptor.[4]
Furthermore, at the ghrelin receptor, which exhibits constitutive (ligand-independent) activity, this compound acts as a potent inverse agonist, reducing the basal signaling of the receptor.
Cellular and Physiological Effects
The complex pharmacology of this compound translates into a variety of cellular and physiological effects.
Anti-proliferative and Pro-apoptotic Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines, particularly small cell lung cancer (SCLC). This anti-proliferative effect is attributed to its ability to block the mitogenic signals of neuropeptides that act as growth factors for these tumors. The IC50 values for the inhibition of colony-forming efficiency in SCLC cell lines range from 0.5 to 6.5 µM. Additionally, the activation of the JNK pathway contributes to its ability to induce apoptosis in cancer cells.
Modulation of Inflammatory Responses
By acting as a biased agonist at chemokine receptors, this compound can stimulate neutrophil migration and calcium mobilization, suggesting a role in modulating inflammatory and immune responses.[4]
Experimental Protocols
The following are summaries of methodologies used to characterize the mechanism of action of this compound.
Receptor Binding Assays
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Objective: To determine the binding affinity of the compound to specific receptors.
-
General Protocol:
-
Membrane preparations from cells expressing the receptor of interest are incubated with a radiolabeled ligand (e.g., 125I-GRP for the bombesin receptor).
-
Increasing concentrations of the unlabeled competitor, this compound, are added.
-
The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by filtration.
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The radioactivity of the filter is measured, and the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to a binding affinity constant (Ki).
-
Calcium Mobilization Assay
-
Objective: To measure changes in intracellular calcium concentration upon receptor activation or inhibition.
-
General Protocol:
-
Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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The cells are then treated with this compound, followed by the addition of an agonist (e.g., bombesin).
-
Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored over time using a fluorescence plate reader.
-
Inhibition of the agonist-induced calcium signal by the compound is quantified.
-
References
The Pharmacology of Substance P Analogs: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, structure-activity relationships, and experimental evaluation of synthetic and endogenous ligands targeting the neurokinin-1 receptor.
This technical guide provides a comprehensive overview of the pharmacology of substance P (SP) analogs, intended for researchers, scientists, and drug development professionals. Substance P, an undecapeptide neuropeptide, is the preferential endogenous ligand for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders.[1] The development of synthetic analogs of substance P, both agonists and antagonists, has been instrumental in elucidating the role of the SP/NK1R system and has paved the way for novel therapeutic interventions.
This guide details the structure-activity relationships (SAR) of various SP analogs, summarizes their pharmacological data in structured tables, provides detailed protocols for key experimental assays, and visualizes the intricate signaling pathways and experimental workflows using Graphviz diagrams.
Mechanism of Action and Signaling Pathways
Substance P and its analogs exert their effects by binding to and activating the NK1 receptor.[2] This receptor is coupled to multiple G proteins, primarily Gq/11 and to a lesser extent Gs, initiating a cascade of intracellular signaling events.[2]
Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).
The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and the subsequent activation of protein kinase A (PKA). These signaling cascades ultimately result in the modulation of various cellular processes, including neuronal excitability, gene expression, and cell proliferation.
Antagonists of the NK1 receptor, such as the clinically approved drug aprepitant (B1667566), function by competitively binding to the receptor, thereby blocking the binding of substance P and preventing the initiation of these downstream signaling events.[4]
Caption: NK1 Receptor Signaling Pathway. Max Width: 760px.
Structure-Activity Relationships
The development of potent and selective substance P analogs has been guided by extensive structure-activity relationship (SAR) studies.
Peptide Agonists: The C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH2, is crucial for the biological activity of tachykinins.[5] Modifications to the N-terminal portion of substance P can alter receptor selectivity and potency. For example, [Sar9,Met(O2)11]-Substance P is a potent and selective NK1 receptor agonist.[6][7] Septide, a C-terminal hexapeptide analog, is also a potent NK1 agonist, though it appears to interact with a distinct site on the receptor compared to substance P.[8]
Peptide Antagonists: The introduction of D-amino acid substitutions, particularly D-Tryptophan at positions 7 and 9, has been a key strategy in converting substance P from an agonist to an antagonist.[9][10] Spantide ([D-Arg1, D-Trp7,9, Leu11]SP) and its analogs, like Spantide II, are examples of such peptide antagonists.[9][10][11][12][13][14] These modifications often increase the metabolic stability of the peptides.
Non-Peptide Antagonists: The discovery of non-peptide NK1 receptor antagonists, such as aprepitant and GR205171, represented a significant breakthrough in the field, offering improved oral bioavailability and pharmacokinetic profiles.[4][15][16][17][18] SAR studies on these compounds have identified key structural motifs, such as the piperidine (B6355638) ring and specific aromatic substitutions, that are critical for high-affinity binding to the NK1 receptor.[19]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected substance P analogs at the NK1 receptor.
Table 1: Binding Affinities (Ki) of Substance P Analogs at the NK1 Receptor
| Compound | Analog Type | Species | Radioligand | Ki (nM) | Reference(s) |
| Substance P | Agonist | Human | [3H][Sar9, Met(O2)11]SP | 3.3 | [20] |
| Aprepitant | Antagonist | Human | [3H]GR205171 | ~1 | [16] |
| L-733,060 | Antagonist | Human | [3H]GR205171 | ~1 | [16] |
| GR205171 | Antagonist | Human | [3H]GR205171 | ~0.1 | [16] |
| Spantide II | Antagonist | Guinea Pig | - | - | [10] |
| Tetracoumaroyl spermine | Antagonist | Human | [3H][Sar9, Met(O2)11]SP | 3.3 | [20] |
| Septide | Agonist | Rat | [3H]SP | 2900 | [8] |
Table 2: Functional Potencies (EC50/IC50) of Substance P Analogs
| Compound | Analog Type | Assay | Species/Cell Line | EC50/IC50 (nM) | Reference(s) |
| Substance P | Agonist | Inositol Phosphate Accumulation | Rat recombinant NK1 in COS-1 cells | 0.05 | [8] |
| Septide | Agonist | Inositol Phosphate Accumulation | Rat recombinant NK1 in COS-1 cells | 5 | [8] |
| Spantide I | Antagonist | Guinea Pig Taenia Coli Contraction (pA2) | Guinea Pig | 7.0 | [10] |
| Spantide II | Antagonist | Guinea Pig Taenia Coli Contraction (pA2) | Guinea Pig | 7.7 | [10] |
| GR205171 | Antagonist | Inhibition of SPOMe-induced vasodilation (DR30) | Rabbit | 0.4 µg/kg (i.v.) | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological characterization of substance P analogs.
Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of a test compound for the NK1 receptor using a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow. Max Width: 760px.
Materials:
-
Cells or tissues expressing the NK1 receptor.
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Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
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Radiolabeled substance P analog (e.g., [3H]Substance P).
-
Unlabeled test compounds.
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Glass fiber filters.
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Scintillation fluid.
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Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with homogenization buffer and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.[21]
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of an unlabeled standard NK1 receptor ligand.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
Inositol Phosphate Accumulation Assay
This assay measures the ability of a substance P analog to stimulate the production of inositol phosphates, a downstream signaling event of NK1 receptor activation via the Gq pathway.
Materials:
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Cells expressing the NK1 receptor.
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Cell culture medium containing [3H]myo-inositol.
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Assay buffer (e.g., Krebs-Henseleit buffer).
-
LiCl solution.
-
Perchloric acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture the cells in medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Assay Initiation: Wash the cells with assay buffer and pre-incubate with LiCl solution. LiCl inhibits the degradation of inositol phosphates.
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Stimulation: Add the substance P analog at various concentrations to the cells and incubate for a specific time.
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid. Scrape the cells and centrifuge to pellet the cellular debris.
-
Separation of Inositol Phosphates: Neutralize the supernatant and apply it to a Dowex AG1-X8 column. Wash the column to remove free [3H]myo-inositol. Elute the total inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.
-
Quantification: Add the eluate to scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphates produced as a function of the log concentration of the substance P analog. Determine the EC50 value (the concentration of the analog that produces 50% of the maximal response).[3][8][22][23]
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following NK1 receptor activation.
Caption: Calcium Mobilization Assay Workflow. Max Width: 760px.
Materials:
-
Cells expressing the NK1 receptor.
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
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Pluronic F-127.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
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Fluorescence plate reader or microscope equipped for ratiometric imaging.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate in the dark at 37°C for 30-60 minutes.[24][25][26][27]
-
Washing: Wash the cells with assay buffer to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence by exciting at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission at a single wavelength (e.g., 510 nm).
-
Stimulation: Add the substance P analog at various concentrations to the wells.
-
Data Recording: Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., 340/380 ratio for Fura-2). The change in this ratio is proportional to the change in intracellular calcium concentration. Plot the peak change in the fluorescence ratio as a function of the log concentration of the analog to determine the EC50 value.[24][25][26][27]
Conclusion
The study of substance P analogs has been a rich field of pharmacological research, leading to a deeper understanding of the role of the NK1 receptor in health and disease. The development of both peptide and non-peptide analogs with agonist and antagonist properties has provided invaluable tools for dissecting the complex signaling pathways and physiological functions mediated by this system. The continued application of the experimental techniques outlined in this guide will undoubtedly facilitate the discovery of new and improved NK1 receptor modulators with therapeutic potential for a wide range of clinical conditions.
References
- 1. jneurology.com [jneurology.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of substance P on inositol triphosphate accumulation, on contractile responses and on arachidonic acid release and prostaglandin biosynthesis in rabbit iris sphincter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Sar9,Met(O2)11]-Substance P | NK1 Receptors | Tocris Bioscience [tocris.com]
- 8. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of a tachykinin antagonist, spantide, as examined on rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of a tachykinin antagonist, spantide, as examined on rat spinal motoneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological assessment of spantide II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of antagonistic properties of substance P analogs, spantide I, II and III, on evoked tongue jerks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The activity of GR205171, a potent non-peptide tachykinin NK1 receptor antagonist, in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the neurokinin-1 antagonist GR205171, alone and in combination with the 5-HT3 antagonist ondansetron, hyoscine and placebo in the prevention of motion-induced nausea in man - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiemetic activity of the NK1 receptor antagonist GR205171 in the treatment of established postoperative nausea and vomiting after major gynaecological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 20. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Substance P induced hydrolysis of inositol phospholipids in rat skin in an in vivo model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Homologous desensitization of substance-P-induced inositol polyphosphate formation in rat parotid acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. moodle2.units.it [moodle2.units.it]
- 27. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P: A Technical Guide to Receptor Binding, Specificity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P is a synthetic analog of the neuropeptide Substance P (SP) that functions as a broad-spectrum antagonist at various G-protein coupled receptors (GPCRs), most notably the tachykinin neurokinin-1 (NK1) receptor. This document provides a comprehensive technical overview of its receptor binding affinity, specificity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for characterizing its interaction with the NK1 receptor are also presented, along with visual representations of key biological processes to facilitate understanding and further research in drug development. While precise high-affinity binding constants for this compound at NK1, NK2, and NK3 receptors are not extensively documented in publicly available literature, existing data from functional assays and studies on related compounds suggest a competitive antagonist profile with affinities likely in the micromolar range.
Introduction
Substance P (SP) is an undecapeptide of the tachykinin family that exhibits high affinity for the neurokinin-1 (NK1) receptor[1]. The interaction between SP and the NK1 receptor is implicated in a multitude of physiological and pathological processes, including pain transmission, inflammation, and cell proliferation[1]. Consequently, antagonists of the NK1 receptor are of significant interest for therapeutic development. This compound is a structurally modified analog of SP designed to act as a receptor antagonist. Its broad-spectrum activity also includes antagonism at bradykinin, cholecystokinin (B1591339), and bombesin (B8815690) receptors[2]. This guide focuses on its characteristics in relation to the Substance P receptor system.
Receptor Binding Affinity and Specificity
Quantitative Data
The available data primarily describes the functional consequences of receptor antagonism, such as the inhibition of cell growth, rather than direct binding affinities.
| Cell Line | Assay | IC50 (µM) | Reference |
| Small Cell Lung Cancer (SCLC) CLs (n=6) | DNA Synthesis Inhibition | 20-50 | [3] |
| Non-Small Cell Lung Cancer (N-SCLC) CL (squamous) | DNA Synthesis Inhibition | 20-50 | [3] |
| Ovarian Carcinoma CLs (n=2) | DNA Synthesis Inhibition | 20-50 | [3] |
| Squamous Cervical Carcinoma CL | DNA Synthesis Inhibition | 20-50 | [3] |
| SCLC CLs (n=3) | Colony Forming Efficiency (5% serum) | 0.5-6.5 | [3] |
| N-SCLC CL | Colony Forming Efficiency (5% serum) | 0.5-6.5 | [3] |
| Normal Human Bone Marrow (n=3) | Colony Forming Efficiency (20% FCS) | 30-80 | [3] |
Table 1: Functional inhibitory concentrations of this compound in various cell lines.
Studies on a closely related analog, [D-Pro4,D-Trp7,9,10]substance P-(4-11), demonstrated competitive antagonism at receptors for substance P, bombesin, and cholecystokinin with half-maximal inhibition of radioligand binding occurring at concentrations of 4 µM, 17 µM, and 5 µM, respectively[4]. Another study on related SP antagonists reported pA2 values, a measure of antagonist potency, in the range of 4.61 to 5.43, which also suggests affinities in the micromolar range[3]. These findings suggest that this compound likely exhibits a similar micromolar affinity for the NK1 receptor.
Signaling Pathways
The NK1 receptor is a G-protein coupled receptor that primarily signals through Gαq and Gαs proteins upon activation by Substance P[1]. This activation initiates downstream cascades that lead to various cellular responses. This compound, as a competitive antagonist, blocks the initiation of these signaling events by preventing Substance P from binding to the NK1 receptor.
NK1 Receptor Signaling Cascade
Caption: NK1 Receptor Signaling Pathways.
Experimental Protocols
The following protocols describe standard methods for characterizing the binding and functional activity of this compound.
Competitive Radioligand Binding Assay
This assay determines the affinity of an unlabeled compound (the antagonist) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cells or tissue homogenates expressing the NK1 receptor.
-
Radiolabeled Substance P (e.g., [³H]-SP or [¹²⁵I]-SP).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled SP, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression. The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist (Substance P).
Materials:
-
Cells expressing the NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Substance P.
-
This compound.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash: Wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Agonist Stimulation and Measurement: Place the plate in a fluorometric reader. Add a fixed concentration of Substance P to all wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of the calcium response.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
This compound is a valuable research tool for investigating the roles of the NK1 receptor and other neuropeptide receptors in various physiological and pathological conditions. Its characterization as a broad-spectrum competitive antagonist with likely micromolar affinity makes it a suitable candidate for in vitro and in vivo studies aimed at blocking Substance P-mediated effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the pharmacological properties of this and other NK1 receptor antagonists, aiding in the development of novel therapeutics. Further studies are warranted to precisely determine its binding affinities for the different neurokinin receptor subtypes.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An analogue of substance P with broad receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK-1R), have emerged as key players in the intricate communication between the nervous and immune systems, often exacerbating inflammatory responses within the central nervous system (CNS). [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, a synthetic analogue of Substance P, is a potent antagonist of the NK-1R. However, its pharmacological profile is complex, exhibiting biased agonism that can independently activate specific intracellular signaling pathways. This technical guide provides an in-depth analysis of the role of this compound in neuroinflammation, summarizing its known mechanisms of action, effects on key inflammatory cells and mediators, and presenting detailed experimental protocols for its investigation.
Introduction: Substance P and Neuroinflammation
Substance P is an eleven-amino acid neuropeptide broadly distributed in the central and peripheral nervous systems.[1] It is a member of the tachykinin family and preferentially binds to the G-protein coupled receptor, NK-1R.[2][3] The SP/NK-1R system is implicated in a variety of physiological processes, including pain transmission, mood, and anxiety.[4] In the context of the CNS, the activation of NK-1R by SP is a potent driver of neurogenic inflammation, a process characterized by vasodilation, increased vascular permeability, and the recruitment and activation of immune cells.[4][5]
Neuroinflammatory responses in the CNS are primarily mediated by resident glial cells, namely microglia and astrocytes, as well as infiltrating immune cells.[2][5] Substance P can directly activate these cells, leading to the production and release of a cascade of pro-inflammatory mediators, including cytokines and chemokines, thereby amplifying the inflammatory response.[3][6]
This compound: A Substance P Antagonist with Biased Agonism
This compound is a synthetic peptide that acts as a broad-spectrum antagonist at neuropeptide receptors, including the NK-1R.[7][8] Its primary mode of action in mitigating neuroinflammation is expected to be through the competitive inhibition of Substance P binding to NK-1R, thereby blocking the downstream pro-inflammatory signaling cascades.
A unique characteristic of this antagonist is its "biased agonism".[7][8] While it blocks certain G-protein-mediated pathways typically activated by Substance P (e.g., those leading to calcium mobilization), it can simultaneously activate other signaling pathways, notably the c-Jun N-terminal kinase (JNK) pathway.[7][8] This dual functionality suggests a more complex modulatory role in neuroinflammation than a simple blockade of SP signaling.
Effects on Key Neuroinflammatory Cells and Mediators
The functional consequences of this compound's interaction with neuroinflammatory cells are a critical area of research. Based on the known roles of Substance P and the properties of this antagonist, the following effects can be hypothesized and are summarized in the tables below.
Effects on Microglia
Microglia are the resident immune cells of the CNS and play a central role in initiating and resolving neuroinflammation. Substance P is known to activate microglia, leading to morphological changes, proliferation, and the release of pro-inflammatory cytokines.[9]
Table 1: Effects of Substance P and its Antagonists on Microglial Activation
| Parameter | Effect of Substance P | Postulated Effect of this compound |
| Morphology | Transition to amoeboid, activated state | Inhibition of SP-induced morphological changes |
| Proliferation | Increased proliferation | Inhibition of SP-induced proliferation |
| Phagocytosis | Modulation of phagocytic activity | Potential modulation (inhibition or enhancement) |
| Cytokine Release (TNF-α, IL-6) | Increased release | Inhibition of SP-induced release |
| JNK Pathway | Activation | Direct activation (biased agonism) |
| NF-κB Pathway | Activation | Inhibition of SP-induced activation |
Effects on Astrocytes
Astrocytes are the most abundant glial cells in the CNS and are crucial for maintaining homeostasis. During neuroinflammation, they become reactive, a state known as astrogliosis, and contribute to the inflammatory milieu by releasing cytokines and other mediators.[6]
Table 2: Effects of Substance P and its Antagonists on Astrocyte Activation
| Parameter | Effect of Substance P | Postulated Effect of this compound |
| Morphology (GFAP expression) | Increased GFAP expression (astrogliosis) | Inhibition of SP-induced GFAP upregulation |
| Proliferation | Increased proliferation | Inhibition of SP-induced proliferation |
| Cytokine Release (IL-6, IL-8) | Increased release | Inhibition of SP-induced release |
| JNK Pathway | Activation | Direct activation (biased agonism) |
| NF-κB Pathway | Activation | Inhibition of SP-induced activation |
Signaling Pathways
The canonical signaling pathway for Substance P binding to NK-1R involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium.[10] This pathway is central to many of the pro-inflammatory effects of SP.
The biased agonism of this compound introduces an additional layer of complexity. While it antagonizes the Gq-mediated pathway, it independently activates the JNK signaling cascade. The precise upstream activators of JNK in this context within microglia and astrocytes require further investigation.
Caption: Substance P signaling and the dual action of its antagonist.
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments to investigate the role of this compound in neuroinflammation. These protocols are intended as a starting point and will require optimization for specific experimental conditions and cell types.
In Vitro Model of Neuroinflammation
This protocol describes the establishment of a primary microglia or astrocyte culture and their stimulation to induce an inflammatory response.
Workflow Diagram:
Caption: General workflow for in vitro neuroinflammation studies.
Methodology:
-
Cell Culture:
-
Isolate primary microglia or astrocytes from the cortices of neonatal rodents (P0-P2) using standard enzymatic and mechanical dissociation protocols.
-
Culture cells in appropriate media (e.g., DMEM/F10 with 10% FBS and antibiotics) until they reach confluence. For microglia, a mixed glial culture is first established, and microglia are subsequently isolated by shaking.
-
-
Treatment:
-
Plate cells at a suitable density in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour. A dose-response curve should be established (e.g., 10 nM to 10 µM).
-
Stimulate the cells with a pro-inflammatory agent such as Substance P (e.g., 100 nM) or lipopolysaccharide (LPS) (e.g., 100 ng/mL). Include appropriate vehicle controls.
-
-
Analysis:
-
Collect cell culture supernatants at various time points (e.g., 6, 12, 24 hours) for cytokine analysis.
-
Lyse the cells for protein or RNA extraction for subsequent analysis.
-
Quantification of Cytokine Production
Methodology (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.
Assessment of Signaling Pathway Activation
Methodology (Western Blot for JNK and NF-κB):
-
Following cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated JNK (p-JNK), total JNK, phosphorylated NF-κB p65 (p-p65), and total p65. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Conclusion and Future Directions
This compound presents a fascinating and complex pharmacological tool for the study and potential therapeutic intervention in neuroinflammatory conditions. Its dual action as an NK-1R antagonist and a biased agonist for the JNK pathway necessitates a thorough investigation to fully elucidate its net effect on the neuroinflammatory cascade. Future research should focus on obtaining specific quantitative data on its effects on microglia and astrocytes, including comprehensive dose-response and time-course studies. Furthermore, in vivo studies in animal models of neuroinflammatory diseases are crucial to validate the therapeutic potential of this compound. A deeper understanding of the molecular mechanisms underlying its biased agonism will be instrumental in the development of more targeted and effective therapies for a range of debilitating neurological disorders.
References
- 1. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. Permeability Studies on In Vitro Blood–Brain Barrier Models: Physiology, Pathology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A neuronal and astrocyte co-culture assay for high content analysis of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. test.altex.org [test.altex.org]
- 10. mdpi.com [mdpi.com]
The Role of Substance P Antagonists in Pain Pathways: A Technical Guide for Researchers
An In-depth Analysis of Mechanism, Preclinical Efficacy, and Clinical Translation
Executive Summary
Substance P (SP), an undecapeptide of the tachykinin family, and its primary receptor, the neurokinin-1 receptor (NK1R), are pivotal players in the transmission and modulation of nociceptive signals. Their significant upregulation and activation in inflammatory and neuropathic pain states have positioned them as a compelling target for the development of novel analgesics. Substance P antagonists, by competitively blocking the binding of SP to NK1R, have demonstrated robust efficacy in a multitude of preclinical pain models. However, this preclinical promise has not translated into broad clinical success for pain indications, a discrepancy that has fueled intensive research into the underlying complexities of the SP/NK1R system and its role in human pain perception. This technical guide provides a comprehensive overview of the function of substance P antagonists in pain pathways, detailing their mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in pain research and the development of novel analgesic therapies.
Introduction: Substance P and the Neurokinin-1 Receptor in Nociception
Substance P is a neuropeptide predominantly expressed in primary afferent C-fibers, which are responsible for transmitting noxious stimuli from the periphery to the central nervous system.[1] Upon tissue injury or inflammation, SP is released from the central terminals of these sensory neurons in the dorsal horn of the spinal cord. It binds to and activates the G-protein coupled NK1 receptor, which is expressed on second-order neurons in the spinothalamic tract.[2] This binding initiates a cascade of intracellular signaling events that lead to neuronal depolarization, enhancement of excitatory postsynaptic potentials, and central sensitization, a key mechanism underlying the transition from acute to chronic pain.[3] Central sensitization manifests as hyperalgesia (an exaggerated response to noxious stimuli) and allodynia (pain in response to normally non-painful stimuli).
The SP-NK1R system also plays a role in neurogenic inflammation in the periphery.[4] Release of SP from the peripheral terminals of sensory neurons leads to vasodilation, plasma extravasation, and the recruitment of immune cells, further contributing to the inflammatory milieu and sensitization of nociceptors.[4] Given this central role in both peripheral and central pain mechanisms, antagonism of the NK1 receptor has been a major focus of analgesic drug discovery.
Mechanism of Action of Substance P Antagonists
Substance P antagonists are competitive inhibitors of the NK1 receptor. By binding to the receptor, they prevent the endogenous ligand, Substance P, from activating it. This blockade disrupts the downstream signaling cascade, thereby attenuating the pro-nociceptive effects of SP. The primary mechanism involves the inhibition of SP-mediated neuronal excitation and central sensitization in the spinal cord.[5] Additionally, by blocking peripheral NK1 receptors, these antagonists can reduce neurogenic inflammation.[6]
Signaling Pathways
The binding of Substance P to the NK1 receptor activates Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in increased neuronal excitability and neurotransmitter release. Substance P antagonists block this entire sequence of events by preventing the initial binding of SP to the NK1R.
Quantitative Data on Substance P Antagonists
The development of non-peptide, orally bioavailable NK1 receptor antagonists has been a significant focus of pharmaceutical research. Below are tables summarizing key quantitative data for several of these compounds.
Table 1: In Vitro Binding Affinity and Functional Potency of Substance P Antagonists
| Compound | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Aprepitant | Human | Radioligand Binding ([¹²⁵I]SP) | 0.1 | - | [7] |
| Human | - | - | 100 (pM) | [8] | |
| Human | - | 0.2 | - | ||
| Casopitant | Human | Radioligand Binding | - | 0.08 | |
| Vestipitant | Human | Radioligand Binding | 0.5 - 1.5 | - | |
| Rolapitant | Human | Radioligand Binding | 0.66 | - | [6] |
| Lanepitant | Human | Radioligand Binding | 0.2 | - | |
| L-732,138 | Human | Radioligand Binding ([¹²⁵I]SP) | - | 2.3 | [9] |
| GR 82334 | Rat | Functional Assay | - | - | [10][11] |
| RP 67580 | Rat | Radioligand Binding ([³H]SP) | 0.33 (Kd) | - | [12] |
| Rat | Radioligand Binding ([³H]RP 67580) | 1.22 (Kd) | - | [12] |
Table 2: Pharmacokinetic Properties of Selected Substance P Antagonists in Humans
| Compound | Oral Bioavailability (%) | Plasma Protein Binding (%) | Half-life (t½) (hours) | Brain Penetration | Reference |
| Aprepitant | ~60-65 | >95 | 9-13 | Yes | [3][13] |
| Casopitant | ~50 | >99 | ~160 | Yes | [1][14] |
| Vestipitant | - | >95 | ~12 | Yes | [4] |
| Rolapitant | - | >95 | ~180 | Yes | [6] |
| Lanepitant | ~30 | >95 | ~10 | Poor | [15] |
Preclinical Efficacy in Animal Models of Pain
Substance P antagonists have consistently demonstrated analgesic effects in a variety of animal models of inflammatory and neuropathic pain. These models are crucial for establishing proof-of-concept and for elucidating the underlying mechanisms of action.
Inflammatory Pain Models
In models of inflammatory pain, such as the formalin test and complete Freund's adjuvant (CFA)-induced inflammation, NK1 receptor antagonists have been shown to reduce hyperalgesia and allodynia.[10][16] For instance, in the formalin test, antagonists selectively block the late phase of the nociceptive response, which is associated with central sensitization.[16]
Neuropathic Pain Models
In models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve, NK1 receptor antagonists have also shown efficacy in attenuating mechanical allodynia and thermal hyperalgesia.[16] These findings suggest that the SP/NK1R system is involved in the maintenance of neuropathic pain states.
Clinical Trials and the Translational Gap
Despite the robust preclinical data, the clinical development of substance P antagonists for pain has been largely disappointing.[17] Multiple clinical trials with various NK1 receptor antagonists have failed to demonstrate significant analgesic efficacy in a range of pain conditions, including postoperative dental pain, osteoarthritis, and diabetic neuropathy.[7][15][18]
The reasons for this translational failure are likely multifactorial and may include:
-
Species differences: The pharmacology of the NK1 receptor and the role of Substance P in pain processing may differ between rodents and humans.
-
Redundancy in pain pathways: In humans, other neurotransmitter systems may play a more dominant or compensatory role in chronic pain states, diminishing the impact of blocking the SP/NK1R pathway alone.
-
Inadequate patient selection: The heterogeneity of pain conditions and patient populations in clinical trials may have masked potential efficacy in specific subgroups.
-
Suboptimal drug properties: Issues such as poor brain penetration or inadequate receptor occupancy at the target site may have limited the efficacy of some of the earlier compounds tested.[15]
More recent research suggests that sustained signaling of the NK1 receptor from within intracellular compartments called endosomes may be crucial for the hyperexcitability of pain-sensing neurons.[19] This has led to the hypothesis that developing antagonists that can effectively penetrate cells and block these endosomal receptors may offer a more promising therapeutic strategy.[19]
Detailed Experimental Protocols
In Vivo Pain Models
Objective: To assess the analgesic potential of a substance P antagonist in a model of tonic chemical pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Formalin solution (2.5% in saline)
-
Substance P antagonist or vehicle
-
Observation chambers with mirrors
-
Syringes and needles (30G)
Procedure:
-
Habituation: Acclimate mice to the observation chambers for at least 30 minutes prior to the experiment.[20]
-
Drug Administration: Administer the substance P antagonist or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[20]
-
Observation: Immediately after injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[20]
-
Data Analysis: Compare the licking/biting time between the antagonist-treated and vehicle-treated groups for both phases using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the late phase is indicative of central analgesic activity.
Objective: To evaluate the efficacy of a substance P antagonist in a model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures (4-0)
-
Substance P antagonist or vehicle
-
Behavioral testing apparatus (von Frey filaments, radiant heat source)
Procedure:
-
Surgery: Anesthetize the rat and expose the sciatic nerve at the mid-thigh level. Loosely tie four chromic gut ligatures around the nerve at 1 mm intervals.[17][21] Close the muscle and skin layers with sutures.
-
Post-operative Care: Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
Drug Administration: Administer the substance P antagonist or vehicle daily or as a single dose, depending on the study design.
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the hind paw. A significant increase in the withdrawal threshold in the antagonist-treated group compared to the vehicle group indicates an anti-allodynic effect.[22]
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). A significant increase in withdrawal latency in the antagonist-treated group indicates an anti-hyperalgesic effect.
-
-
Data Analysis: Analyze the changes in withdrawal thresholds and latencies over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a substance P antagonist for the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from transfected cell lines or brain tissue)
-
Radiolabeled ligand (e.g., [³H]Substance P or a specific radiolabeled antagonist)
-
Unlabeled substance P antagonist (test compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist in the assay buffer.[12][21]
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[21]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[21]
Objective: To assess the ability of a substance P antagonist to block SP-induced internalization of the NK1 receptor.
Materials:
-
Cells stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-GFP)
-
Substance P
-
Substance P antagonist
-
Fluorescence microscope or high-content imaging system
-
Cell culture medium and plates
Procedure:
-
Cell Plating: Plate the cells in a suitable format for imaging (e.g., 96-well plate).
-
Pre-treatment: Pre-incubate the cells with the substance P antagonist or vehicle for a specified time.
-
Stimulation: Stimulate the cells with Substance P to induce receptor internalization.[18][23]
-
Imaging: Acquire fluorescent images of the cells at different time points after stimulation.
-
Quantification: Quantify the degree of receptor internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles using image analysis software.
-
Data Analysis: Compare the extent of internalization in the antagonist-treated cells to the vehicle-treated cells. A reduction in internalization indicates that the antagonist is effectively blocking receptor activation.
Conclusion and Future Directions
Substance P antagonists represent a class of compounds with a strong biological rationale and compelling preclinical data for the treatment of pain. However, the failure to translate this efficacy to the clinic has highlighted the complexities of pain neurobiology and the challenges of drug development in this area. Future research should focus on several key areas to unlock the therapeutic potential of targeting the SP/NK1R pathway:
-
Understanding the Translational Gap: Further investigation into the species-specific differences in the SP/NK1R system and the role of redundant pain pathways in humans is crucial.
-
Targeting Endosomal Signaling: The development of NK1 receptor antagonists with improved cell penetration and the ability to block endosomal signaling may represent a more effective therapeutic strategy.
-
Patient Stratification: Identifying patient populations with pain conditions that are more reliant on the SP/NK1R pathway could lead to more successful clinical trials.
-
Combination Therapies: Exploring the synergistic effects of substance P antagonists with other classes of analgesics may provide a more robust and effective approach to pain management.
By addressing these challenges, the field can move closer to realizing the therapeutic promise of substance P antagonists for the millions of individuals suffering from chronic pain.
References
- 1. Effect of casopitant, a novel NK-1 antagonist, on the pharmacokinetics of dolasetron and granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of Neurokinin-1 receptor antagonists on postoperative pain: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Effects of neurokinin-1 receptor agonism and antagonism in the rostral ventromedial medulla of rats with acute or persistent inflammatory nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of casopitant, a novel NK-1 receptor antagonist, on the pharmacokinetics and pharmacodynamics of steady-state warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pain in knee osteoarthritis is associated with variation in the neurokinin 1/substance P receptor (TACR1) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of selective NK(1) receptor antagonist CI-1021 in animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NYU researchers modify drug to enter cells, treat pain | Dentistry33 [dentistry33.com]
- 20. Impact of casopitant, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Effects of Neurokinin-1 Receptor Agonism and Antagonism in the Rostral Ventromedial Medulla of Rats with Acute or Persistent Inflammatory Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Substance P, A Promising Therapeutic Target in Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biased Agonism of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, a synthetic analog of the neuropeptide Substance P, has emerged as a significant tool in the study of G protein-coupled receptor (GPCR) signaling. Initially characterized as a broad-spectrum neuropeptide antagonist, subsequent research has revealed its more complex nature as a biased agonist. This technical guide provides a comprehensive overview of the biased agonism of this compound, detailing its differential activation of intracellular signaling pathways. We present a summary of its pharmacological effects, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development who are investigating biased agonism and its therapeutic potential.
Introduction to Biased Agonism
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The classical model of GPCR activation describes a ligand binding to a receptor and initiating a single, linear signaling cascade. However, it is now understood that GPCRs can adopt multiple active conformations upon binding to different ligands, leading to the preferential activation of distinct downstream signaling pathways. This phenomenon is known as "biased agonism" or "functional selectivity".[1][2]
A biased agonist will selectively engage a subset of a receptor's signaling repertoire. For example, a biased agonist might activate a G protein-mediated pathway while simultaneously failing to recruit, or even inhibiting, β-arrestin-mediated signaling. This offers the exciting therapeutic possibility of designing drugs that selectively activate pathways responsible for therapeutic effects while avoiding those that lead to adverse side effects.[1][2][3]
This compound: A Case Study in Biased Agonism
This compound (also referred to as "SPD" or "Antagonist D") is a well-established example of a biased agonist.[4][5][6] While it acts as an antagonist at several neuropeptide receptors by blocking Gq-mediated calcium mobilization, it concurrently functions as an agonist for other signaling pathways.[4][5][6] Specifically, it has been shown to activate the G12/13 pathway, leading to the activation of c-Jun N-terminal kinase (JNK) and RhoA, and to stimulate neutrophil migration.[4][6]
This biased signaling profile makes this compound an invaluable research tool for dissecting the complexities of GPCR signaling and for exploring the therapeutic potential of biased agonists, particularly in the context of cancer and inflammation.[4][7][8]
Data Presentation
The following tables summarize the pharmacological profile of this compound. It is important to note that while the qualitative effects are well-documented, specific quantitative data such as EC50 and Emax values from the foundational studies on its biased agonism were not available in the publicly accessible literature at the time of this writing.
Table 1: Antagonistic Activity of this compound
| Receptor/Pathway | Effect | Cell Type | Quantitative Data (IC50) | Reference |
| GRP Receptor (Bombesin Receptor) / Gq / Calcium Mobilization | Antagonist | Swiss 3T3 fibroblasts, SCLC cells | Blocks bombesin-stimulated calcium increase | [4] |
| Bradykinin Receptor / Gq / Calcium Mobilization | Antagonist | SCLC cells | Blocks bradykinin-stimulated calcium increase | [9] |
| Vasopressin Receptor / Gq / Calcium Mobilization | Antagonist | SCLC cells | Blocks vasopressin-stimulated calcium increase | [9] |
Table 2: Agonistic Activity of this compound
| Receptor/Pathway | Effect | Cell Type | Quantitative Data (EC50/Emax) | Reference |
| GRP Receptor / G12/13 / JNK Activation | Agonist | Swiss 3T3 fibroblasts, SCLC cells | Stimulates JNK activity | [4][5] |
| GRP Receptor / G12/13 / RhoA Activation | Agonist | Neuronal cells | Activates RhoA | [10] |
| Chemokine Receptors (e.g., CXCR1/2) / Gi/G12/13 | Agonist | Human Neutrophils | Stimulates migration and calcium flux | [5] |
| Ghrelin Receptor | Inverse Agonist | Cells expressing ghrelin receptor | EC50 = 5.2 nM |
Signaling Pathways
The biased agonism of this compound can be visualized through the differential signaling pathways it modulates upon binding to a receptor such as the Gastrin-Releasing Peptide (GRP) receptor.
Figure 1: Biased signaling of the GRP receptor by this compound.
Experimental Protocols
The characterization of a biased agonist requires a suite of in vitro assays to quantify its effects on different signaling pathways. Below are detailed protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the biased agonist for the target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., GRP receptor)
-
Radiolabeled ligand (e.g., [125I]-GRP)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of the biased agonist.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native ligand).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the biased agonist and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of the biased agonist to stimulate or inhibit Gq-mediated calcium release.
Materials:
-
Cells expressing the receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Native agonist (e.g., GRP)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
To test for antagonistic activity, pre-incubate the cells with varying concentrations of this compound.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the native agonist and immediately begin recording the fluorescence intensity over time.
-
To test for agonistic activity, inject varying concentrations of this compound and record the fluorescence intensity.
-
Analyze the data by calculating the peak fluorescence response and plot dose-response curves to determine EC50 or IC50 values.
JNK Activation Assay (Immunoprecipitation-Kinase Assay)
This assay determines the ability of the biased agonist to activate the JNK signaling pathway.[11][12][13][14][15]
Materials:
-
Cells expressing the receptor of interest
-
This compound
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)
-
Anti-JNK antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
GST-c-Jun (substrate)
-
[γ-32P]ATP
-
SDS-PAGE gels and Western blotting apparatus
-
Phosphorimager
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate JNK from the lysates by incubating with an anti-JNK antibody followed by protein A/G agarose beads.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing GST-c-Jun and [γ-32P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane and expose to a phosphorimager screen to visualize the phosphorylated GST-c-Jun.
-
Quantify the band intensities to determine the level of JNK activation.
RhoA Activation Assay
This assay measures the activation of the small GTPase RhoA, a downstream effector of G12/13.[10][16][17][18]
Materials:
-
Cells expressing the receptor of interest
-
This compound
-
Lysis buffer (e.g., 50 mM Tris pH 7.2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 500 mM NaCl, 10 mM MgCl2, protease inhibitors)
-
Rhotekin-RBD agarose beads
-
Wash buffer (e.g., 50 mM Tris pH 7.2, 1% Triton X-100, 150 mM NaCl, 10 mM MgCl2, protease inhibitors)
-
Anti-RhoA antibody
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and clarify the lysates.
-
Incubate the lysates with Rhotekin-RBD agarose beads to pull down active (GTP-bound) RhoA.
-
Wash the beads with wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an anti-RhoA antibody.
-
Quantify the amount of active RhoA relative to the total RhoA in the cell lysates.
Neutrophil Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic effect of the biased agonist on neutrophils.[19][20][21][22]
Materials:
-
Isolated human neutrophils
-
This compound
-
Boyden chamber with a microporous membrane (e.g., 3-5 µm pores)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
Chemoattractant (positive control, e.g., IL-8)
-
Cell staining dye (e.g., Giemsa stain)
-
Microscope
Procedure:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the different concentrations of the biased agonist or control solutions to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add a suspension of isolated neutrophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.
-
After incubation, remove the membrane, wipe off the non-migrated cells from the top surface.
-
Fix and stain the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells on the lower surface in several high-power fields.
-
Plot the number of migrated cells against the log concentration of the biased agonist to generate a dose-response curve.
Experimental Workflow
The characterization of a biased agonist follows a logical progression of experiments to determine its pharmacological profile.
References
- 1. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bombesin and substance P analogues differentially regulate G-protein coupling to the bombesin receptor. Direct evidence for biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P inhibits the growth of human small cell lung cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P (trifluoroacetate salt) - Labchem Catalog [catalog.labchem.com.my]
- 10. molbiolcell.org [molbiolcell.org]
- 11. abcam.cn [abcam.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. abcam.com [abcam.com]
- 19. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Boyden cell migration assay [bio-protocol.org]
A Technical Guide to the Discovery and Development of Broad-Spectrum Neuropeptide Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of broad-spectrum neuropeptide antagonists. Neuropeptides are a diverse class of signaling molecules that modulate a vast array of physiological processes by acting on their cognate receptors, which are primarily G-protein coupled receptors (GPCRs).[1][2][3] Their involvement in numerous diseases has made them attractive targets for therapeutic intervention.[1][3] While many drug discovery efforts focus on highly selective ligands, broad-spectrum antagonists, which can block the activity of multiple neuropeptide receptors, represent a unique therapeutic strategy for complex multifactorial diseases like cancer and chronic inflammation.[4][5][6] This document details the underlying signaling pathways, discovery workflows, key experimental protocols, and data interpretation integral to this field.
Core Concepts in Neuropeptide Signaling
Neuropeptides exert their effects by binding to specific GPCRs on the cell surface, initiating intracellular signaling cascades.[1][7] This process typically involves the activation of heterotrimeric G-proteins, leading to the production of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), which in turn modulate cellular functions such as gene transcription, proliferation, and neurotransmission.[7][8][9] The complexity of these systems arises from the existence of multiple receptor subtypes for a single neuropeptide and the ability of one receptor to activate several different signaling pathways.[1]
Broad-spectrum antagonists are designed to inhibit signaling across multiple related neuropeptide receptors. This approach is particularly relevant in pathologies where multiple neuropeptides contribute to the disease state. For example, various neuropeptides can act as growth factors in certain cancers, and a broad-spectrum antagonist could offer a more comprehensive blockade of tumor-promoting signals.[4][5]
The Discovery and Development Workflow
The development of novel neuropeptide antagonists follows a structured pipeline, moving from initial screening to preclinical validation. The process begins with high-throughput screening (HTS) of large compound libraries to identify "hits"—molecules that show activity against the target receptor(s).[10][11] These hits then undergo a rigorous process of validation and optimization to become lead compounds suitable for further development.
The transition from peptide-based antagonists to metabolically stable, orally active non-peptide small molecules has been a major breakthrough, enabling the development of drugs that can cross the blood-brain barrier and are suitable for clinical use.[12]
Quantitative Data of Representative Antagonists
The characterization of neuropeptide antagonists involves quantifying their binding affinity and functional potency. Binding affinity (often expressed as Kᵢ or IC₅₀ from competition assays) measures how tightly a compound binds to the receptor. Functional potency (IC₅₀ or Kₑ from functional assays) measures the concentration of antagonist required to inhibit 50% of the response elicited by an agonist.
Table 1: Binding Affinities of Representative Neuropeptide Antagonists
| Antagonist | Target Receptor(s) | Binding Affinity (Kᵢ or IC₅₀) | Class | Reference |
|---|---|---|---|---|
| BIIE0246 | Neuropeptide Y Y2 (NPY Y2) | Kᵢ = 1.55 - 60 nM | Non-peptide | [13] |
| Aprepitant (B1667566) | Neurokinin 1 (NK-1) | High Affinity (Sub-nanomolar) | Non-peptide | [5] |
| Antagonist G | Broad Spectrum (Multiple Neuropeptides) | Not Specified | Peptide | [4] |
| ML154 | Neuropeptide S (NPS) | Potent (Not Specified) | Non-peptide | [14] |
| SHA-68 | Neuropeptide S (NPS) | Potent (Not Specified) | Non-peptide |[14][15] |
Table 2: Functional Potency of Representative Neuropeptide Antagonists
| Antagonist | Target Receptor(s) | Assay Type | Functional Potency (IC₅₀ or Kₑ) | Reference |
|---|---|---|---|---|
| Unnamed Y2 Antagonists | Neuropeptide Y Y2 (NPY Y2) | Functional Assays | IC₅₀ = 199 - 4400 nM | [13] |
| Aprepitant | Neurokinin 1 (NK-1) | Cell Proliferation Assay | IC₅₀ = 5 - 70 µM (Inhibits growth) | [5] |
| Compound 34 | Neuropeptide S (NPS) | Functional Assay | Kₑ = 36 nM | [15] |
| Proline Analogs (16, 33) | Neuropeptide FF (NPFF) | Calcium Mobilization | Sub-micromolar |[16] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of drug discovery. Below are methodologies for two critical assays used to characterize neuropeptide antagonists.
This assay quantifies the affinity of a test compound (antagonist) for a receptor by measuring its ability to compete with a radiolabeled ligand. The protocol is adapted from methodologies for NPSR and other GPCRs.[14][17]
Objective: To determine the binding affinity (Kᵢ) of an antagonist.
Materials:
-
CHO cells stably expressing the human receptor of interest.
-
24-well plates.
-
Binding Buffer: DMEM medium with 0.1% bovine serum albumin (BSA).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with ¹²⁵I (e.g., [¹²⁵I]Y¹⁰-NPS).[14][17]
-
Unlabeled Ligand (for non-specific binding).
-
Test Antagonist compounds at various concentrations.
-
Wash Buffer: Cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 1 N NaOH.
-
Liquid scintillation counter.
Methodology:
-
Cell Culture: Seed CHO cells expressing the target receptor into 24-well plates and grow until they reach 90-95% confluency.[14][17]
-
Preparation: Wash the confluent cells once with 1 mL of PBS.
-
Incubation: Add the binding buffer containing a fixed concentration of radioligand (e.g., 0.15 nM [¹²⁵I]Y¹⁰-NPS) to each well.[14]
-
Competition:
-
Total Binding: To a set of wells, add only the radioligand.
-
Non-specific Binding: To another set, add the radioligand plus a high concentration (e.g., 1 µM) of unlabeled native ligand to saturate the receptors.[14][17]
-
Test Compound: To the remaining wells, add the radioligand and increasing concentrations of the test antagonist.
-
-
Incubation: Incubate the plates at room temperature (20°C) for 1.5 hours.[14][17]
-
Washing: Aspirate the incubation medium and wash the cells twice with cold PBS to remove unbound radioligand.[17]
-
Lysis: Lyse the cells by adding 1 N NaOH to each well.[17]
-
Counting: Transfer the lysate to scintillation vials and measure the bound radioactivity using a liquid scintillation counter.[17]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Many neuropeptide receptors signal through Gq proteins, leading to an increase in intracellular calcium.[7][14] This assay measures the ability of an antagonist to block this agonist-induced calcium flux. The protocol is based on methods used for screening GPCR antagonists.[16][18]
Objective: To determine the functional potency (IC₅₀) of an antagonist.
Materials:
-
HEK293 or CHO cells expressing the target receptor.
-
Black, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: The native neuropeptide ligand for the receptor.
-
Test Antagonist compounds.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed cells into the microplates and allow them to attach and grow for 24-48 hours.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution diluted in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Antagonist Pre-incubation: Add various concentrations of the test antagonist to the wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Measurement: Place the plate in the fluorescence reader.
-
Agonist Injection: Program the instrument to measure baseline fluorescence, then automatically inject a pre-determined concentration (typically EC₈₀) of the agonist into each well.
-
Data Acquisition: Continue to measure the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: The antagonist's effect is measured as the percentage inhibition of the agonist-induced calcium response. Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Case Study: Aprepitant - An NK-1 Antagonist with Broad-Spectrum Antitumor Potential
Aprepitant is a selective, high-affinity antagonist of the Neurokinin-1 (NK-1) receptor, which is the receptor for the neuropeptide Substance P.[5] While initially developed and approved as an antiemetic for chemotherapy-induced nausea, research has revealed its potential as a broad-spectrum antitumor agent.[5]
Substance P can act as a mitogen, promoting cell proliferation in various cancers that overexpress the NK-1 receptor.[5] Studies have demonstrated that aprepitant can inhibit the growth of numerous human cancer cell lines, including glioma, neuroblastoma, pancreas, and colon carcinomas, in a concentration-dependent manner.[5] This antitumor action is mediated through the NK-1 receptor, and the mode of cell death is apoptosis.[5] This example highlights how a selective antagonist for one neuropeptide system can exhibit broad-spectrum activity in a disease context where that system is a common pathway for pathology.
Challenges and Future Directions
The development of broad-spectrum neuropeptide antagonists presents unique challenges. A key difficulty is achieving the desired profile of activity across multiple receptors without engaging unintended targets, which could lead to side effects.[19] For peptide-based antagonists, poor metabolic stability and inability to cross the blood-brain barrier remain significant hurdles.[12][19]
Despite these challenges, the field is advancing. The increasing availability of GPCR crystal structures is facilitating structure-based drug design, moving beyond traditional screening methods.[2] Furthermore, novel peptide modification strategies are yielding more stable and potent compounds.[2] As our understanding of the complex interplay of neuropeptide networks in disease grows, broad-spectrum antagonists will likely become an increasingly important part of the therapeutic arsenal (B13267) for treating complex, multifactorial disorders.
References
- 1. Neuropeptide signalling systems – an underexplored target for venom drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptides and neuropeptide receptors: drug targets, and peptide and non-peptide ligands: a tribute to Prof. Dieter Seebach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptides: opportunities for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies on the broad-spectrum neuropeptide growth factor antagonist G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide receptors as potential drug targets in the treatment of inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A neuropeptide signaling pathway regulates synaptic growth in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 12. Nonpeptide antagonists of neuropeptide receptors: tools for research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective and brain penetrant neuropeptide y y2 receptor antagonists discovered by whole-cell high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Identification of neuropeptide S antagonists: structure-activity relationship studies, X-ray crystallography, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Breaking barriers to novel analgesic drug development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Activity of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, also known as Antagonist D, is a synthetic undecapeptide analog of the neuropeptide Substance P (SP). It has garnered significant interest in the scientific community due to its broad-spectrum antagonist activity at several G protein-coupled receptors (GPCRs) and its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its molecular structure, biological activities, and the experimental methodologies used for its characterization.
Molecular Structure and Properties
This compound is a modified version of the endogenous Substance P. The strategic substitution of specific L-amino acids with their D-isomers confers enhanced stability against enzymatic degradation and alters its receptor binding profile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇₉H₁₀₉N₁₉O₁₂[1][2] |
| Molecular Weight | 1516.85 g/mol [1][2] |
| CAS Number | 96736-12-8[2] |
| Amino Acid Sequence | D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂ |
| Purity | ≥95% (HPLC) |
| Storage Temperature | -20°C |
Biological Activity and Receptor Interactions
This compound exhibits a complex pharmacological profile, acting as a broad-spectrum antagonist for several neuropeptide receptors while also displaying biased agonism and inverse agonist activity at others.[3][4][5]
Table 2: Receptor Interaction Profile of this compound
| Receptor Target | Activity | Quantitative Data | Cell/Tissue Context |
| Ghrelin Receptor | Potent Inverse Agonist | EC₅₀ = 5.2 nM[5] | Cells with constitutive ghrelin receptor signaling |
| Bombesin/GRP Receptor | Antagonist | - | Swiss 3T3 cells, Small Cell Lung Cancer (SCLC) cells[6][7][8] |
| Bradykinin (B550075) Receptor | Antagonist | - | Neuropeptide-responsive cells[3] |
| Cholecystokinin (B1591339) (CCK) Receptor | Antagonist | - | Neuropeptide-responsive cells[3] |
| Tachykinin Receptors (general) | Antagonist | - | Various tissues |
| Chemokine Receptors (e.g., IL-8 receptors) | Biased Agonist | - | Human neutrophils, Swiss 3T3 fibroblasts[6] |
Its most notable activities include the potent inverse agonism at the ghrelin receptor, where it diminishes constitutive signaling, and its broad antagonist effects at bombesin, bradykinin, and cholecystokinin receptors.[3][5] Furthermore, it acts as a biased agonist at certain chemokine receptors, stimulating neutrophil migration and calcium flux at concentrations that block neuropeptide-induced calcium mobilization.[3][6]
Anti-Proliferative and Pro-Apoptotic Effects
A significant body of research has focused on the anti-cancer properties of this compound, particularly in the context of small cell lung cancer (SCLC). It has been shown to inhibit the growth of various tumor cell lines and induce apoptosis.
Table 3: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line Type | Assay | IC₅₀ Value | Reference |
| Small Cell Lung Cancer (SCLC) | DNA Synthesis Inhibition | 20-50 µM | [9] |
| SCLC and Non-SCLC | Colony Forming Efficiency | 0.5-6.5 µM (in 5% serum) | [9] |
| Ovarian Carcinoma | DNA Synthesis Inhibition | 20-50 µM | [9] |
| Squamous Cervical Carcinoma | DNA Synthesis Inhibition | 20-50 µM | [9] |
The anti-proliferative action of this peptide is linked to its ability to induce apoptosis in lung cancer cells, an effect that is not dependent on new protein synthesis.[10]
Signaling Pathways
This compound modulates several key signaling pathways. As an antagonist, it blocks the canonical signaling cascades initiated by neuropeptides like bombesin/GRP, which typically involve Gq-protein coupling and subsequent calcium mobilization. However, its biased agonism leads to the activation of other pathways, such as the c-Jun N-terminal kinase (JNK) pathway, through G12/13 proteins.[6]
Gastrin-Releasing Peptide (GRP) Receptor Signaling Pathway
CXCR1/2 Signaling Pathway Leading to JNK Activation
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the synthesis of substance P analogs using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Materials:
-
Fmoc-protected amino acids (including D-amino acids)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)
-
Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)
-
Automated peptide synthesizer or manual synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Leu-OH) using a coupling reagent like HBTU/HOBt in the presence of DIPEA.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the sequence (Leu, D-Trp, Phe, D-Trp, Gln, D-Phe, Pro, Lys, Pro, D-Arg).
-
Final Deprotection: Remove the Fmoc group from the N-terminal D-Arg.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation or inhibition.
Materials:
-
Cells expressing the target receptor (e.g., GRP receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Agonist (e.g., GRP)
-
Antagonist (this compound)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBS.
-
Remove the culture medium, wash the cells with HBS, and add the loading buffer.
-
Incubate the plate in the dark at 37°C to allow for dye uptake.
-
-
Washing: Wash the cells with HBS to remove extracellular dye.
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
For antagonist studies, pre-incubate the cells with various concentrations of this compound.
-
Inject the agonist (e.g., GRP) into the wells and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
For antagonist activity, determine the IC₅₀ value by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
-
c-Jun N-terminal Kinase (JNK) Activation Assay (In-Cell Western)
This assay quantifies the phosphorylation of JNK, a marker of its activation.
Materials:
-
Cells of interest
-
This compound
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
Fluorescently labeled secondary antibodies (e.g., IRDye®)
-
Blocking buffer
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
96-well plates
-
Infrared imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time.
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., formaldehyde).
-
Permeabilize the cells with a permeabilization buffer.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a mixture of anti-phospho-JNK and anti-total-JNK primary antibodies.
-
Secondary Antibody Incubation: Wash the cells and incubate with a mixture of two different fluorescently labeled secondary antibodies, one for each primary antibody.
-
Imaging: Wash the cells and scan the plate using an infrared imaging system to detect the fluorescence from both secondary antibodies.
-
Data Analysis:
-
Quantify the fluorescence intensity for both phospho-JNK and total-JNK.
-
Normalize the phospho-JNK signal to the total-JNK signal to determine the level of JNK activation.
-
Colony Forming Efficiency (CFE) Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) into multi-well plates.
-
Treatment: After the cells have attached, add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), ensuring the control wells have colonies of at least 50 cells.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
-
Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)).
-
Determine the IC₅₀ value by plotting the surviving fraction against the concentration of the compound.
-
Conclusion
This compound is a multifaceted peptide with a complex pharmacological profile that makes it a valuable tool for studying neuropeptide and chemokine receptor signaling. Its potent anti-proliferative and pro-apoptotic effects, particularly in lung cancer models, highlight its potential as a therapeutic agent. This guide provides a foundational understanding of its molecular characteristics and the experimental approaches used to elucidate its mechanisms of action, serving as a resource for researchers and drug development professionals in the field. Further investigation into its precise binding affinities at various receptors will continue to refine our understanding of this intriguing molecule.
References
- 1. Substance P and bradykinin are natural inhibitors of CD13/aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist function of the neurokinin receptor antagonist, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P, in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 96736-12-8 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signal Transduction Pathways Activated by [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, often referred to as a "broad-spectrum neuropeptide antagonist," is a synthetic undecapeptide with a complex pharmacological profile. Initially developed as an antagonist of Substance P and other neuropeptides that drive autocrine/paracrine growth of certain cancers, particularly small cell lung cancer (SCLC), subsequent research has revealed a more nuanced mechanism of action. This peptide exhibits biased agonism at several G protein-coupled receptors (GPCRs), selectively activating certain signaling pathways while antagonizing others. Furthermore, it acts as a potent inverse agonist at the ghrelin receptor. This technical guide provides a comprehensive overview of the signal transduction pathways modulated by this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades.
Core Signaling Paradigms
This compound exerts its biological effects through three primary mechanisms:
-
Biased Agonism at Neuropeptide Receptors: At receptors for neuropeptides like bombesin/gastrin-releasing peptide (GRP), bradykinin, and cholecystokinin, the peptide acts as a biased agonist. It antagonizes the canonical Gαq-mediated pathway, thereby inhibiting phospholipase C (PLC) activation and subsequent intracellular calcium mobilization. Concurrently, it functions as an agonist for Gα12/13-mediated signaling, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][2][3]
-
Agonism at Chemokine Receptors: The peptide demonstrates agonist activity at chemokine receptors, such as the IL-8 receptor (CXCR1/2), stimulating neutrophil migration and intracellular calcium flux.[2][3]
-
Inverse Agonism at the Ghrelin Receptor: this compound is a potent inverse agonist of the ghrelin receptor (GHSR1a). It inhibits the receptor's high constitutive, ligand-independent signaling activity, which is linked to inositol (B14025) phosphate (B84403) turnover.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters associated with the activity of this compound and related analogues.
| Parameter | Effect | Cell Line/System | Value | Reference |
| IC50 | Inhibition of DNA Synthesis | SCLC & other tumor cell lines | 20-50 µM | [4] |
| IC50 | Inhibition of Colony Forming Efficiency | SCLC cell lines (in 5% serum) | 0.5-6.5 µM | [4] |
| IC50 | Inhibition of Colony Forming Efficiency | SCLC (HC12, in 20% FCS) | 8 µM | [4] |
| IC50 | Inhibition of Colony Forming Efficiency | Normal human bone marrow | 30-80 µM | [4] |
| IC50 | Inhibition of SCLC cell proliferation | H-510 and H-69 SCLC cells | ~5 µM | [5] |
| Parameter | Effect | Cell Line/System | Value | Reference |
| EC50 | Inverse agonism (inhibition of constitutive IP turnover) | HEK293 cells expressing Ghrelin Receptor | 5.2 nM | |
| EC50 | JNK Activation (by Antagonist G) | H69 SCLC cells | 3.2 ± 0.1 µM | [6][7][8] |
| EC50 | Apoptosis Induction (by Antagonist G) | H69 SCLC cells | 5.9 ± 0.1 µM | [6][7][8] |
*Antagonist G ([Arg6,D-Trp7,9,NmePhe8]-substance P (6-11)) is a related substance P analogue with a similar mechanism of JNK activation and apoptosis induction.
Visualized Signaling Pathways
Biased Agonism at Neuropeptide Receptors
Agonism at Chemokine Receptors
Inverse Agonism at the Ghrelin Receptor
Detailed Experimental Protocols
JNK Activation Assay (Western Blot)
This protocol is designed to assess the phosphorylation status of JNK in response to treatment with this compound.
Materials:
-
Cell line of interest (e.g., H69 SCLC cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-total-JNK
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
ECL chemiluminescence substrate
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours. Treat cells with desired concentrations of this compound for the specified time (e.g., 15-30 minutes). Include a vehicle-only control.
-
Cell Lysis: Place culture dishes on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total JNK, and subsequently, a loading control like β-actin or GAPDH.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, typically in neutrophils or receptor-expressing cell lines.
Materials:
-
Cell suspension (e.g., isolated human neutrophils) or adherent cells
-
96-well black, clear-bottom microplate
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Plate cells (e.g., 50,000 to 100,000 cells/well) in a 96-well microplate. For non-adherent cells, use poly-D-lysine coated plates to promote attachment.
-
Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in HBSS (typically 2-5 µM Fluo-4 AM). The addition of Pluronic F-127 (0.02%) can improve dye loading.
-
Cell Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells twice with warm HBSS to remove extracellular dye. After the final wash, add back 100 µL of HBSS.
-
Measurement: Place the plate in a fluorescence microplate reader set to 37°C. Measure baseline fluorescence (Excitation ~490 nm, Emission ~525 nm) for a short period.
-
Compound Addition and Signal Reading: Program the instrument to automatically inject a solution of this compound to achieve the desired final concentration, while continuously recording the fluorescence signal every 1-2 seconds for several minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data can be expressed as Relative Fluorescence Units (RFU) or normalized to the baseline fluorescence (F/F₀).
Conclusion
This compound is a multifaceted signaling probe and a potential therapeutic agent. Its ability to act as a biased agonist—selectively activating pro-apoptotic Gα12/JNK signaling while blocking pro-proliferative Gαq/Ca²⁺ pathways—makes it a compelling candidate for cancer therapy. Concurrently, its potent inverse agonism at the ghrelin receptor and agonist activity at chemokine receptors highlight its broad pharmacological reach. Understanding these distinct and often opposing signaling activities is crucial for its application in research and for the development of next-generation biased ligands with improved therapeutic indices. The protocols and pathways detailed in this guide provide a framework for the continued investigation of this and other complex signaling molecules.
References
- 1. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Gα12 activates Rho GTPase through tyrosine-phosphorylated leukemia-associated RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Gα12 activates Rho GTPase through tyrosine-phosphorylated leukemia-associated RhoGEF | Semantic Scholar [semanticscholar.org]
- 6. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P inhibits the growth of human small cell lung cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vivo Use of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P is a synthetic analog of Substance P (SP) that acts as a broad-spectrum neuropeptide antagonist. It has demonstrated significant potential in preclinical research as an anti-cancer, anti-inflammatory, and analgesic agent. This document provides detailed application notes and experimental protocols for the in vivo use of this peptide, intended to guide researchers in designing and executing robust and reproducible studies.
Introduction to this compound
This compound is a potent antagonist at various G protein-coupled receptors, including the neurokinin-1 (NK-1) receptor, the preferred receptor for Substance P.[1][2] Substance P is an eleven-amino acid neuropeptide involved in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, and cell proliferation.[3][4] By blocking the action of Substance P and other neuropeptides, this compound offers a promising therapeutic strategy for a range of conditions.
Interestingly, beyond its antagonist function, this peptide has also been shown to act as a biased agonist, selectively activating certain signaling pathways while inhibiting others.[5][6] This dual activity may contribute to its broad therapeutic window and complex pharmacological profile.
Key In Vivo Applications
-
Oncology: Inhibition of tumor growth in various cancer models, particularly small cell lung cancer (SCLC).[7][8][9]
-
Inflammation: Attenuation of neurogenic inflammation and associated symptoms.[10]
-
Pain: Reduction of nociceptive responses in inflammatory and neuropathic pain models.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies.
Table 1: Pharmacokinetic Parameters in Mice
| Parameter | Value | Animal Model | Administration Route | Reference |
| Plasma Half-life | 45.9 min | nu/nu mice with H69 SCLC xenograft | Intraperitoneal (i.p.) | |
| Peak Plasma Concentration | Not Reported | - | - | - |
| Tissue Distribution | Highest in liver, lowest in brain | nu/nu mice with H69 SCLC xenograft | Intraperitoneal (i.p.) |
Table 2: Efficacious Dosing in Mice
| Application | Dosage | Animal Model | Administration Route | Key Findings | Reference |
| Oncology (SCLC) | 12 µg/g | nu/nu mice with H69 SCLC xenograft | Intraperitoneal (i.p.) | Inhibition of tumor growth | [7] |
| Inflammation | Not Specified | - | - | - | - |
| Pain | Not Specified | - | - | - | - |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of Substance P and its Antagonism
References
- 1. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Processing of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P in xenograft bearing Nu/Nu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [D-Arg1,D-Trp5,7,9,Leu11]substance P: a novel potent inhibitor of signal transduction and growth in vitro and in vivo in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurogenic inflammation in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and preparation of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P is a synthetic analog of the neuropeptide Substance P. It functions as a broad-spectrum neuropeptide antagonist and a biased agonist, exhibiting selective activation of specific signaling pathways.[1][2] This molecule has garnered significant interest in cancer research due to its ability to inhibit the growth of various tumor cell lines, including small cell lung cancer (SCLC).[1][3] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Solubility and Storage
| Parameter | Value | Reference |
| Molecular Weight | 1516.85 g/mol | [4] |
| Solubility in Water | Up to 1 mg/mL | |
| Solubility in DMSO | Up to 100 mg/mL (requires sonication) | [1] |
| Storage of Lyophilized Powder | Desiccate at -20°C | |
| Storage of Stock Solutions | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions:
-
Water: To prepare a 1 mg/mL stock solution, dissolve 1 mg of the peptide in 1 mL of sterile, nuclease-free water. Vortex briefly to ensure complete dissolution.
-
DMSO: For a high-concentration stock solution, dissolve the peptide in DMSO. For instance, to make a 10 mM stock solution, dissolve 1.52 mg in 1 mL of DMSO. Sonication may be required for complete dissolution. Note that hygroscopic DMSO can affect solubility, so use freshly opened solvent.[1]
Biological Activity and Mechanism of Action
This compound exhibits a complex pharmacological profile. It acts as an antagonist at several neuropeptide receptors, including tachykinin, bradykinin, and bombesin (B8815690) receptors.[2] Concurrently, it functions as a biased agonist, selectively activating certain G proteins. For example, at the bombesin receptor, it blocks Gq-mediated signaling (inhibiting calcium mobilization in some contexts) while activating G12 and Gi pathways.[2][5] This biased agonism leads to the activation of c-Jun N-terminal kinase (JNK) and can stimulate calcium mobilization and migration in specific cell types like neutrophils.[1][2]
Signaling Pathway of this compound
Caption: Biased agonism of this compound.
Quantitative Data
The anti-proliferative effects of this compound have been quantified in various cancer cell lines.
Table 2: IC50 and EC50 Values
| Cell Line | Assay | IC50/EC50 | Reference |
| Small Cell Lung Cancer (SCLC) | DNA Synthesis Inhibition | 20-50 µM | [3] |
| SCLC | Colony Forming Efficiency (5% serum) | 0.5-6.5 µM | [3] |
| Non-SCLC (squamous) | DNA Synthesis Inhibition | 20-50 µM | [3] |
| Ovarian Carcinoma | DNA Synthesis Inhibition | 20-50 µM | [3] |
| Squamous Cervical Carcinoma | DNA Synthesis Inhibition | 20-50 µM | [3] |
| Normal Human Bone Marrow | Colony Forming Efficiency | 30-80 µM | |
| Ghrelin Receptor | Inverse Agonist Activity | EC50 = 5.2 nM |
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and experimental questions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This protocol measures changes in intracellular calcium concentration upon treatment with the substance P analog.
Caption: Workflow for intracellular calcium mobilization assay.
Materials:
-
Cells of interest
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fura-2 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
This compound
-
Fluorescence microplate reader or microscope with ratiometric imaging capabilities
Protocol:
-
Cell Preparation: Seed cells onto glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to near confluency.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM in HBSS. The addition of 0.02% Pluronic F-127 can facilitate dye solubilization.
-
Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Measurement:
-
Place the plate or coverslip in the fluorescence reader/microscope.
-
Measure the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and recording the emission at 510 nm.
-
Add the desired concentration of this compound.
-
Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration. An increase in the 340/380 ratio indicates an increase in intracellular calcium.
-
JNK Activation Assay (Western Blot)
This protocol detects the phosphorylation of JNK as an indicator of its activation.
Caption: Workflow for JNK activation Western blot assay.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
Conclusion
This compound is a valuable tool for studying neuropeptide receptor signaling and for investigating novel anti-cancer therapies. The protocols provided here offer a starting point for its application in various in vitro experiments. Researchers should optimize these protocols for their specific experimental systems to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Agonist function of the neurokinin receptor antagonist, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P, in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P in Cancer Cell Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P is a broad-spectrum antagonist of the Substance P (SP) receptor, the neurokinin-1 receptor (NK-1R).[1][2][3] In normal physiological contexts, the interaction between Substance P and NK-1R is involved in various processes, including inflammation and vasodilation.[4] However, a growing body of evidence highlights the overexpression of NK-1R in numerous cancer cell types, where its activation by SP promotes tumor proliferation, angiogenesis, and evasion of apoptosis.[5][6][7][8] Consequently, NK-1R antagonists like this compound have emerged as promising candidates for anticancer therapy by inducing apoptosis in malignant cells.[5][7][8]
This document provides detailed application notes and experimental protocols for studying the pro-apoptotic effects of this compound on cancer cells.
Mechanism of Action
This compound exerts its anticancer effects by competitively binding to the NK-1R on cancer cells, thereby blocking the pro-survival signals initiated by Substance P.[3] This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to the induction of apoptosis.[1][7][9] The pro-apoptotic mechanism involves the inhibition of key survival pathways such as the PI3K/Akt pathway and the subsequent modulation of apoptosis-related proteins.[7][10]
Figure 1: Simplified signaling pathway of this compound inducing apoptosis.
Data Presentation
The efficacy of this compound in inhibiting cancer cell growth is concentration-dependent. The following tables summarize the reported IC50 values for different cancer cell lines.
Table 1: IC50 Values for this compound in Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H-69 | Small Cell Lung Cancer (SCLC) | 51.05 | [2] |
| COR-L23 | Non-Small Cell Lung Cancer (NSCLC) | 75.81 | [2] |
| H-510 | Small Cell Lung Cancer (SCLC) | ~5 | [11] |
| HC12 | Small Cell Lung Cancer (SCLC) | ~8 | [12] |
Table 2: IC50 Values for DNA Synthesis Inhibition by this compound
| Cell Line Type | Number of Cell Lines Tested | IC50 Range (µM) | Reference |
| Small Cell Lung Cancer (SCLC) | 6 | 20-50 | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | 1 | 20-50 | [12] |
| Ovarian Carcinoma | 2 | 20-50 | [12] |
| Squamous Cervical Carcinoma | 1 | 20-50 | [12] |
Experimental Protocols
Detailed protocols for key experiments to assess the pro-apoptotic effects of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells (including floating cells in the medium) and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Figure 3: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to investigate the changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P induces apoptosis in lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antiproliferative action of [D-Arg(1), D-Phe(5), D-Trp(7,9), LEU(11)] substance P analogue antagonist against small-cell- and non-small-cell lung cancer cells could be due to the pharmacological profile of its tachykinin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Fighting Cancer Using Selective Antagonists Targeting the Substance P/Neurokinin-1 Receptor System | Documents - Portal de ciencia y tecnología de Castilla y León [portalcienciaytecnologia.jcyl.es]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Role of Neurokinin-1 Receptor Inhibition Using Aprepitant in the Apoptotic Cell Death through PI3K/Akt/NF-<i>κ</i>B Signal Transduction Pathways in Colon Cancer Cells - ProQuest [proquest.com]
- 11. [D-Arg1,D-Trp5,7,9,Leu11]substance P: a novel potent inhibitor of signal transduction and growth in vitro and in vivo in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substance P Antagonism as a Novel Therapeutic Option to Enhance Efficacy of Cisplatin in Triple Negative Breast Cancer and Protect PC12 Cells against Cisplatin-Induced Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Studying Calcium Mobilization with [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P is a synthetic analog of Substance P with a complex pharmacological profile. It is recognized as a broad-spectrum antagonist for several neuropeptide receptors, yet it also exhibits agonist properties in a cell-type-specific manner, a phenomenon known as biased agonism.[1] This dual activity makes it a valuable tool for dissecting the intricate signaling pathways of G protein-coupled receptors (GPCRs), particularly their coupling to intracellular calcium mobilization.
These application notes provide detailed protocols for utilizing this compound to study its antagonist and agonist effects on intracellular calcium levels.
Mechanism of Action: A Biased Agonist
This compound acts as a biased agonist, meaning it can selectively activate certain downstream signaling pathways while inhibiting others through the same receptor.
-
Antagonist Activity: In cell types such as Swiss 3T3 fibroblasts and small cell lung cancer (SCLC) cells, this peptide acts as an antagonist. It blocks the increase in intracellular calcium ([Ca2+]i) typically induced by neuropeptides like bradykinin (B550075), bombesin, and vasopressin. This antagonistic action is thought to occur by preventing the receptor from coupling to Gq proteins, which are responsible for activating the phospholipase C (PLC) pathway that leads to inositol (B14025) trisphosphate (IP3) production and subsequent calcium release from the endoplasmic reticulum.
-
Agonist Activity: Conversely, in human neutrophils, this compound acts as an agonist, directly stimulating an increase in intracellular calcium. This suggests that in these cells, the peptide promotes receptor coupling to alternative G proteins, such as G12, leading to calcium mobilization through a different mechanism.
Data Presentation
The following tables summarize the effects of this compound on calcium mobilization and cell growth.
Table 1: Antagonist and Agonist Effects on Calcium Mobilization
| Cell Type | Effect | Agonist Stimulus | Quantitative Data (IC50/EC50) | Reference |
| Swiss 3T3 Fibroblasts | Antagonist | Bradykinin, Bombesin, Vasopressin | Specific IC50 values for calcium mobilization are not readily available in the reviewed literature. However, it effectively blocks calcium mobilization at concentrations around 10 µM. | |
| Human Neutrophils | Agonist | N/A | A specific EC50 value for calcium mobilization is not readily available in the reviewed literature. The peptide stimulates calcium flux at doses that block neuropeptide-induced mobilization in other cells. |
Table 2: Effects on Cell Proliferation
| Cell Line | Effect | IC50 | Reference |
| Small Cell Lung Cancer (SCLC) | Inhibition of DNA synthesis | 20-50 µM | [2] |
| Small Cell Lung Cancer (SCLC) | Inhibition of colony forming efficiency | 0.5-6.5 µM (in 5% serum) | [2] |
| Normal Human Bone Marrow | Inhibition of colony forming efficiency | 30-80 µM | [2] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
Caption: Biased agonism of this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: General workflow for measuring intracellular calcium.
Experimental Protocols
Protocol 1: Antagonist Effect on Bradykinin-Induced Calcium Mobilization in Swiss 3T3 Fibroblasts
This protocol is adapted from methodologies described for studying neuropeptide-induced calcium flux and general Fura-2 AM based assays.
Materials:
-
Swiss 3T3 cells
-
DMEM with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO or water)
-
Bradykinin (stock solution in water)
-
Fura-2 AM (1 mM in anhydrous DMSO)
-
Pluronic F-127 (20% in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Culture:
-
Culture Swiss 3T3 cells in DMEM supplemented with 10% FBS and antibiotics in a 37°C, 5% CO2 incubator.
-
Seed cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Measurement of Calcium Mobilization:
-
Set the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
To test the antagonist effect, pre-incubate the cells with various concentrations of this compound (e.g., 1-20 µM) for 5-10 minutes.
-
Add bradykinin (e.g., 10 nM) to the wells and immediately begin recording the fluorescence ratio over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Include control wells with no antagonist, no bradykinin, and vehicle controls.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to 380 nm for each time point.
-
Determine the peak increase in the fluorescence ratio after the addition of bradykinin.
-
Plot the peak response as a function of the concentration of this compound to determine the inhibitory effect.
-
Protocol 2: Agonist Effect on Calcium Mobilization in Human Neutrophils
This protocol is based on the findings of Jarpe et al. (1998) and general procedures for neutrophil calcium assays.
Materials:
-
Human neutrophils (isolated from fresh human blood)
-
This compound (stock solution in DMSO or water)
-
Fura-2 AM (1 mM in anhydrous DMSO)
-
Pluronic F-127 (20% in DMSO)
-
HBSS with 20 mM HEPES, pH 7.4
-
Fluorescence spectrophotometer or plate reader with stirring and temperature control.
Procedure:
-
Neutrophil Isolation:
-
Isolate human neutrophils from peripheral blood of healthy donors using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
-
Fura-2 AM Loading:
-
Resuspend the isolated neutrophils in HBSS at a concentration of 1-5 x 10^6 cells/mL.
-
Add Fura-2 AM to a final concentration of 1-5 µM and Pluronic F-127 to 0.02%.
-
Incubate for 30-45 minutes at 37°C with gentle agitation in the dark.
-
Wash the cells twice with HBSS by centrifugation (e.g., 300 x g for 5 minutes) to remove extracellular dye.
-
Resuspend the cells in fresh HBSS at a final concentration of 1 x 10^6 cells/mL and keep at room temperature until use.
-
-
Measurement of Calcium Mobilization:
-
Transfer the Fura-2 AM-loaded neutrophil suspension to a cuvette with a magnetic stirrer in a fluorescence spectrophotometer or to a well in a microplate reader.
-
Equilibrate the cells to 37°C.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Add various concentrations of this compound (e.g., 1-20 µM) to the cell suspension and immediately record the change in fluorescence ratio over time.
-
Include vehicle controls.
-
-
Data Analysis:
-
Calculate the fluorescence ratio (F340/F380) over time.
-
Determine the peak increase in the fluorescence ratio following the addition of this compound.
-
Plot the peak response against the concentration of the peptide to generate a dose-response curve and determine the EC50 if possible.
-
Conclusion
This compound is a versatile pharmacological tool for investigating the complexities of neuropeptide receptor signaling. Its biased agonism allows for the differential study of G protein coupling and its impact on intracellular calcium mobilization. The provided protocols offer a framework for characterizing both the antagonist and agonist properties of this peptide, enabling a deeper understanding of GPCR function in various cellular contexts.
References
Application Notes and Protocols for the Use of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P is a synthetic analog of the neuropeptide Substance P (SP). It is widely recognized as a broad-spectrum antagonist for multiple neuropeptide receptors, including those for bradykinin, cholecystokinin, and bombesin. However, its pharmacological profile is complex, as it also exhibits biased agonism, notably acting as a potent inverse agonist at the ghrelin receptor.[1][2] In the context of neuronal signaling, SP and its receptors, primarily the neurokinin-1 receptor (NK1R), are implicated in pain transmission, neuroinflammation, and neuronal survival. This compound, by modulating these pathways, offers a valuable tool for investigating the roles of SP and related neuropeptides in the central and peripheral nervous systems.
These application notes provide an overview of the potential uses of this compound in primary neuron cultures and detailed protocols for assessing its effects on neuronal viability, apoptosis, calcium signaling, and c-Jun N-terminal kinase (JNK) activation.
Data Presentation
Quantitative Data Summary
The following tables summarize the known efficacy of this compound in various biological assays. It is important to note that specific IC50 and EC50 values in primary neuron cultures are not yet extensively documented. The provided data from other cell types can serve as a starting point for concentration-response studies in neurons.
| Parameter | Value | Cell Type/Receptor | Reference |
| EC50 (Inverse Agonist) | 5.2 nM | Ghrelin Receptor | [1][2] |
| Assay | IC50 | Cell Lines | Reference |
| DNA Synthesis Inhibition | 20-50 µM | SCLC, N-SCLC, Ovarian & Cervical Carcinoma | [3] |
| Colony Forming Efficiency | 0.5-6.5 µM | SCLC, N-SCLC | [3] |
| Colony Forming Efficiency | 30-80 µM | Normal Human Bone Marrow | [3] |
SCLC: Small Cell Lung Cancer; N-SCLC: Non-Small Cell Lung Cancer
Signaling Pathways and Experimental Workflows
Substance P and NK1R Signaling Pathway
Substance P binding to its high-affinity receptor, NK1R, a G-protein coupled receptor, initiates several downstream signaling cascades. These pathways are crucial in mediating the physiological effects of Substance P, such as neuronal excitation and inflammation. This compound is expected to antagonize these effects.
Caption: Signaling pathway of Substance P via the NK1 receptor.
Experimental Workflow for Primary Neuron Culture and Treatment
This workflow outlines the key steps for preparing primary neuron cultures and subsequently treating them with this compound for downstream analysis.
Caption: Workflow for primary neuron culture and analysis.
Experimental Protocols
Primary Neuron Culture
This protocol is a general guideline for establishing primary cortical or hippocampal neuron cultures from embryonic rodents and should be adapted based on specific experimental needs and institutional guidelines.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Coating of Cultureware: Aseptically coat culture plates or coverslips with Poly-D-lysine or Poly-L-ornithine solution (e.g., 50 µg/mL) for at least 4 hours at 37°C or overnight at 4°C. Wash thoroughly with sterile water and allow to dry before use.
-
Dissection: Euthanize pregnant dam according to approved institutional protocols. Aseptically remove the embryonic horns and place them in chilled dissection medium. Dissect the desired brain region (cortex or hippocampus) from the embryos.
-
Dissociation:
-
Transfer the dissected tissue to a tube containing a pre-warmed enzymatic solution (e.g., papain).
-
Incubate at 37°C for 15-30 minutes with gentle agitation.
-
Stop the enzymatic reaction by adding a solution containing an inhibitor (e.g., ovomucoid).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating:
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) in pre-warmed neuronal culture medium.
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a partial media change every 3-4 days.
-
Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).
-
Treatment with this compound
Preparation of Stock Solution:
-
This compound is soluble in water. Prepare a stock solution (e.g., 1 mM) in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Treatment Procedure:
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed neuronal culture medium.
-
Based on literature for similar broad-spectrum substance P antagonists in primary neurons, a starting concentration range of 1-10 µM is recommended for antagonist activity studies. For investigating potential agonist effects, a lower concentration range (e.g., 1-100 nM) may be explored.
-
Remove a portion of the old medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period (e.g., 1-48 hours), depending on the specific assay being performed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Plate reader
Procedure:
-
Plate primary neurons in a 96-well plate and culture as described above.
-
Treat the neurons with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (commercially available)
-
Paraformaldehyde (4% in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Culture primary neurons on coverslips.
-
Treat the neurons with this compound.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution on ice for 2-5 minutes.
-
Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.
Calcium Imaging
This protocol allows for the measurement of intracellular calcium concentration changes in response to treatment.
Materials:
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Fluorescence imaging system
Procedure:
-
Culture primary neurons on glass-bottom dishes or coverslips.
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the dish/coverslip on the stage of the fluorescence imaging system.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing this compound and record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Analyze the fluorescence data to determine the changes in intracellular calcium concentration.
JNK Activation Assay (Western Blot)
This assay detects the activation of JNK by measuring its phosphorylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture primary neurons to a sufficient density in multi-well plates.
-
Treat the neurons with this compound for a short duration (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-JNK antibody to normalize for protein loading.
Conclusion
This compound is a versatile pharmacological tool for studying neuropeptide signaling in primary neuron cultures. Its dual role as a broad-spectrum antagonist and a biased agonist necessitates careful experimental design and interpretation of results. The protocols provided here offer a framework for investigating the effects of this compound on key neuronal processes. Researchers are encouraged to optimize these protocols, particularly the concentration and duration of treatment, for their specific neuronal culture system and experimental goals.
References
- 1. Effects of receptor-selective neurokinin agonists and a neurokinin antagonist on the electrical activity of spinal cord neurones in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 96736-12-8 | Tocris Bioscience [tocris.com]
- 3. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P
Welcome to the technical support center for improving the stability of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P in solution. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common stability challenges.
Disclaimer: Specific stability data for the analog this compound is not extensively available in public literature. The following guidance is based on the known behavior of Substance P, its analogs, and general principles of peptide chemistry. It is crucial to perform specific stability studies for your exact formulation.
Frequently Asked Questions (FAQs)
Q1: My peptide solution is losing potency. What are the likely causes?
A1: Loss of potency in peptide solutions is typically due to chemical or physical instability.[1][2][3]
-
Chemical Instability: This involves the breaking or formation of covalent bonds, leading to degradation products.[1] Common pathways for peptides include:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.[4]
-
Oxidation: Particularly affects residues like Tryptophan (Trp), Methionine, Cysteine, and Histidine.[4][5] Your peptide contains two D-Tryptophan residues, making it susceptible to oxidation.
-
Deamidation: Occurs at Asparagine (Asn) or Glutamine (Gln) residues.[4] Your peptide contains two Gln residues.
-
Diketopiperazine formation: The N-terminal dipeptide of Substance P, Arg-Pro, has been shown to be released via this pathway.[6]
-
-
Physical Instability: This involves changes in the peptide's structure without altering its covalent bonds.[1]
-
Aggregation/Precipitation: Peptides can self-associate to form soluble aggregates or insoluble precipitates, reducing the concentration of the active monomer.[4][7]
-
Adsorption: Peptides can stick to the surfaces of storage vials (glass or plastic), lowering the effective concentration in the solution.
-
Q2: Which amino acid residues in my specific peptide, this compound, are most susceptible to degradation?
A2: Based on the sequence (D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2), the primary residues of concern are:
-
D-Tryptophan (D-Trp) at positions 7 and 9: The indole (B1671886) side chain of tryptophan is highly susceptible to oxidation.[4] This can be initiated by light, trace metals, or reactive oxygen species.
-
Glutamine (Gln) at positions 5 and 6: These residues can undergo deamidation to form glutamic acid, altering the peptide's charge and potentially its structure and activity.[4]
-
N-terminal D-Arginine-Proline: The native Substance P has been observed to degrade by releasing the N-terminal dipeptides Arg-Pro and Lys-Pro.[6] The D-Arg modification may influence this, but it remains a potential degradation pathway.
Q3: How can I improve the stability of my peptide solution?
A3: A systematic formulation strategy is key. The most practical approaches are optimizing pH and selecting an appropriate buffer.[1][2][3] Other effective strategies include:
-
pH and Buffer Optimization: Every peptide has an optimal pH range for stability. It is essential to conduct a pH stability profile to identify this range. Buffers like citrate (B86180) or phosphate (B84403) can help maintain the optimal pH.[5]
-
Use of Excipients:
-
Antioxidants: To prevent oxidation of the Tryptophan residues, consider adding antioxidants like ascorbic acid or methionine.[5]
-
Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, sugars like sucrose (B13894) or trehalose, and polyols like mannitol (B672) can stabilize the peptide.[8]
-
Bulking Agents: Mannitol or glycine (B1666218) can be used in lyophilized formulations.
-
-
Control of Storage Conditions:
-
Temperature: Store solutions at the lowest practical temperature (e.g., 2-8°C or -20°C) to slow degradation kinetics. Avoid repeated freeze-thaw cycles.[9]
-
Light: Protect the solution from light, especially UV, by using amber vials to prevent photo-oxidation of Tryptophan.
-
Oxygen Exclusion: Purging the solution and vial headspace with an inert gas like nitrogen or argon can minimize oxidation.[5]
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of peptide concentration over time (confirmed by HPLC) | 1. Chemical Degradation (Hydrolysis, Oxidation) 2. Physical Adsorption to container | 1. Perform a forced degradation study to identify the degradation pathway. 2. Adjust pH to a more stable range. 3. Add antioxidants (e.g., ascorbic acid). 4. Consider using low-adsorption vials or adding a surfactant like Polysorbate 80 at a low concentration (e.g., 0.01-0.1%). |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products | 1. Use HPLC-MS to identify the mass of the new peaks. This can help determine if they are oxidized, deamidated, or fragmented forms of the peptide. 2. Conduct a forced degradation study under various stress conditions (acid, base, peroxide, light, heat) to systematically identify degradation products.[9][10][11] |
| Solution becomes cloudy or forms a precipitate | Aggregation or Precipitation | 1. Check the pH of the solution; it may be near the peptide's isoelectric point (pI). Adjust pH away from the pI. 2. Decrease peptide concentration. 3. Add stabilizing excipients such as sugars (sucrose, trehalose) or certain amino acids (e.g., arginine).[12][13] 4. Evaluate the effect of ionic strength by modifying salt concentration. |
| Inconsistent results between experiments | Improper storage or handling | 1. Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. 2. Ensure consistent storage temperature and protection from light. 3. Always use high-purity water and reagents for preparing solutions. 4. Validate the analytical method (e.g., HPLC) for reproducibility.[14] |
Illustrative Data Tables
The following tables are examples to guide your data presentation. Actual results will vary.
Table 1: Example pH Stability Profile for this compound (Assayed by RP-HPLC at T=0 and T=30 days, stored at 4°C)
| Buffer System (50 mM) | pH | % Remaining Peptide (Day 0) | % Remaining Peptide (Day 30) |
| Citrate | 4.0 | 100% | 92.1% |
| Phosphate | 6.0 | 100% | 98.5% |
| Phosphate | 7.4 | 100% | 95.3% |
| Tris | 8.5 | 100% | 88.7% |
Table 2: Example Effect of Antioxidants on Stability (Assayed by RP-HPLC after 7 days of light exposure at 25°C in pH 6.0 Phosphate Buffer)
| Formulation | % Remaining Peptide | % Oxidized Product(s) |
| Control (No Antioxidant) | 85.2% | 12.5% |
| + 0.1% Ascorbic Acid | 97.1% | 1.8% |
| + 0.1% Methionine | 96.8% | 2.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.[9][15]
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water)
-
0.1 M HCl (Acidic stress)
-
0.1 M NaOH (Basic stress)
-
3% H₂O₂ (Oxidative stress)
-
High-intensity light source (Photolytic stress)
-
Incubator/water bath (Thermal stress)
-
RP-HPLC system with UV detector
-
LC-MS system for peak identification
Methodology:
-
Preparation: Prepare separate solutions of the peptide at a known concentration (e.g., 100 µg/mL) under the following conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal: Use a buffered solution (e.g., pH 6.0 phosphate buffer).
-
Photolytic: Use a buffered solution in a clear vial.
-
Control: Use the same buffered solution in a vial protected from light.
-
-
Incubation:
-
Incubate the acid, base, oxidation, and thermal samples at a controlled temperature (e.g., 40-60°C).
-
Expose the photolytic sample to a high-intensity light source (as per ICH Q1B guidelines).
-
Store the control sample at a reference temperature (e.g., 4°C).
-
-
Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the acid and base samples with an equivalent amount of base/acid.
-
Analysis: Analyze all samples by RP-HPLC. Aim for 5-20% degradation to ensure that primary degradation products are visible without being overly complex.
-
Characterization: Use HPLC-MS to analyze the stressed samples to obtain mass information for the new peaks, aiding in their identification.
Protocol 2: RP-HPLC Method for Purity Assessment
Objective: To develop a stability-indicating high-performance liquid chromatography (HPLC) method to separate the intact peptide from its degradation products.[14][16][17]
Instrumentation & Columns:
-
HPLC system with a gradient pump and UV detector (detection at ~220 nm or ~280 nm for Trp).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phases:
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B (MPB): 0.1% TFA in acetonitrile.
Gradient Program (Example):
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 20% MPB
-
5-25 min: Linear gradient from 20% to 60% MPB
-
25-27 min: Linear gradient from 60% to 90% MPB
-
27-30 min: Hold at 90% MPB
-
30-32 min: Return to 20% MPB
-
32-37 min: Re-equilibration at 20% MPB
-
Procedure:
-
Prepare samples and standards in a suitable diluent (e.g., Mobile Phase A or water).
-
Inject a fixed volume (e.g., 20 µL) onto the column.
-
Run the gradient program and record the chromatogram.
-
The intact peptide should appear as a major peak. Degradation products will typically appear as smaller peaks with different retention times.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks.
Visualizations
Caption: Workflow for Investigating and Improving Peptide Stability.
Caption: Common Degradation Pathways for Peptides.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pepdoopeptides.com [pepdoopeptides.com]
- 6. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Protein Forced Degradation Studies [intertek.com]
- 16. ijsra.net [ijsra.net]
- 17. researchgate.net [researchgate.net]
potential off-target effects of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, also known as Spantide I.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving this compound, focusing on its potential off-target effects.
Question: My results suggest that this compound is not as selective for the NK1 receptor as expected. What could be the reason?
Answer: While this compound is a selective NK1 receptor antagonist, it also exhibits affinity for the NK2 receptor, albeit at a lower level. Ensure that the concentrations used in your experiments are appropriate to maintain selectivity. High concentrations may lead to off-target effects at the NK2 receptor. Refer to the binding affinity data below for guidance.
Question: I am observing unexpected cellular responses, such as changes in cell migration or activation of signaling pathways not typically associated with NK1 receptor antagonism. Why is this happening?
Answer: this compound can act as a biased agonist at certain neuropeptide and chemokine receptors.[1][2] It has been shown to bind to interleukin-8 (IL-8) and gastrin-releasing peptide (GRP) receptors, which can trigger distinct signaling cascades.[1] For instance, it can activate c-Jun N-terminal kinase (JNK) activity while inhibiting ERK-2 activation.[1] It has also been observed to stimulate neutrophil migration and intracellular calcium mobilization.[1][2]
Question: My in vivo experiments are showing an inflammatory response at the injection site. Is this a known side effect?
Answer: Yes, this is a possibility. This compound has been shown to mobilize histamine (B1213489) from rat peritoneal mast cells.[3] Histamine release can contribute to localized inflammatory responses. Consider including antihistamines as a control in your experimental design to investigate this possibility.
Question: I am studying smooth muscle contraction and see inhibition of bombesin-induced effects. Is this an expected off-target effect?
Answer: Yes, this compound is a potent bombesin (B8815690) antagonist in certain cell types, such as murine Swiss 3T3 cells.[1] It has been shown to inhibit bombesin-induced contractions.[3] This is a known off-target effect independent of its action on tachykinin receptors.
Question: Are there any receptors that are known to be unaffected by this compound?
Answer: Studies have shown that this compound does not significantly interact with receptors for thyrotrophin-releasing hormone, L-glutamate, GABA, or noradrenaline.[4] Additionally, it did not affect contractions induced by carbachol, 5-hydroxytryptamine, histamine, or prostaglandins (B1171923) (F2 alpha and E1).[3]
Data Presentation
Tachykinin Receptor Binding Affinities
| Receptor | Ki (nM) | Species | Reference |
| NK1 | 230 | Rat | |
| NK2 | 8150 | Rat | |
| NK3 | > 10000 | Rat |
Off-Target Interactions and Cellular Effects
| Off-Target Receptor/Pathway | Observed Effect | Cell/Tissue Type | Reference |
| IL-8 Receptor | Binding | Human Neutrophils | [1] |
| GRP Receptor (Bombesin Receptor) | Antagonism, Inhibition of Growth | Murine Swiss 3T3 cells, Human Small Cell Lung Cancer Cells | [1] |
| JNK Signaling Pathway | Activation | Swiss 3T3 Fibroblasts | [1][2] |
| ERK-2 Signaling Pathway | Inhibition | Not specified | [1] |
| Calcium Mobilization | Stimulation | Human Neutrophils | [1][2] |
| Neutrophil Migration | Stimulation | Human Neutrophils | [1][2] |
| Histamine Release | Stimulation | Rat Peritoneal Mast Cells | [3] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol provides a general framework for determining the binding affinity of this compound to its target and potential off-target receptors.
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Membrane Preparation:
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Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer.
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Centrifuge the homogenate at low speed to remove nuclei and large debris.
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Centrifuge the supernatant at high speed to pellet the membranes.
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Wash the membrane pellet and resuspend in a suitable assay buffer.
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Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
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In a 96-well plate, add a fixed concentration of a suitable radiolabeled ligand for the receptor of interest.
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Add increasing concentrations of unlabeled this compound.
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Add the membrane preparation to initiate the binding reaction.
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Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.
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To determine non-specific binding, use a high concentration of a known unlabeled ligand for the receptor.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to trap the membranes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium changes in response to this compound.
-
Cell Preparation:
-
Plate cells expressing the receptor of interest in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells in the dark at 37°C for a specified time to allow for dye uptake.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline.
-
Plot the peak fluorescence change against the concentration of the compound to generate a dose-response curve and determine the EC50.
-
Western Blot for JNK and ERK Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of JNK and ERK kinases.
-
Cell Treatment and Lysis:
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Culture cells to the desired confluency and treat with this compound for various times and concentrations.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) or phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total JNK and total ERK as loading controls.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Overview of on-target and off-target signaling pathways.
Caption: Logical workflow for investigating potential off-target effects.
References
Technical Support Center: Interpreting Unexpected Agon-ist Activity of Substance P Antagonists
Welcome to the technical support center for researchers encountering unexpected agonist activity with Substance P (SP) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret your results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: Why is my Substance P (SP) antagonist showing agonist-like effects in my functional assay?
A1: An SP antagonist can exhibit agonist activity for several reasons, a phenomenon that can be perplexing but is rooted in the complex pharmacology of G protein-coupled receptors (GPCRs) like the neurokinin-1 receptor (NK1R). The primary reasons include:
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Partial Agonism: The compound may not be a silent antagonist but a partial agonist. Partial agonists bind to the receptor but elicit a submaximal response compared to the endogenous full agonist, Substance P. At high concentrations, a partial agonist can act as an antagonist by competing with and blocking the binding of the full agonist. Some peptide analogues of SP designed as antagonists have been observed to have weak smooth muscle-contracting effects, indicative of partial agonism.
-
Biased Agonism (Functional Selectivity): The NK1R can signal through multiple downstream pathways, primarily Gαq (leading to calcium mobilization) and Gαs (leading to cAMP accumulation).[1][2] A "biased" antagonist might block one pathway while simultaneously weakly activating another. This means your assay might be detecting activation of a pathway that is not the primary one you are investigating.
-
Experimental Artifacts: The observed activity could be an artifact of the experimental conditions. This can include issues with buffer composition, cell health, or off-target effects of the compound at the concentrations used.
-
Receptor Isoforms: The NK1R exists in both a full-length and a truncated isoform.[3] These isoforms can have different signaling capabilities, and your antagonist might interact with them differently.
Q2: What is the difference between a partial agonist and a biased agonist?
A2: While both can lead to unexpected agonist signals, they are distinct pharmacological concepts:
-
A partial agonist produces a lower maximal effect in a specific signaling pathway compared to a full agonist, regardless of the pathway. Its efficacy is lower across the board.
-
A biased agonist (or functionally selective ligand) preferentially activates one signaling pathway over another. For example, a biased ligand might be a potent activator of the Gαq pathway (calcium release) but a weak or even an antagonist of the Gαs pathway (cAMP production).
Q3: Could my antagonist be an inverse agonist?
A3: Inverse agonism is a possibility for some GPCRs, but it requires the receptor to have a significant level of constitutive (agonist-independent) activity.[4][5] Some research suggests that the NK1R has very low to no constitutive activity.[6][7] Therefore, it is more likely that the observed agonist effect is due to partial or biased agonism rather than inverse agonism. An inverse agonist would decrease the basal signaling of the receptor, which would be difficult to observe if the baseline is already near zero.
Q4: Are there specific Substance P antagonists known to show agonist activity?
A4: Yes, some peptide-based SP antagonists have been reported to possess weak intrinsic agonist activity. For example, early studies on synthetic SP analogues designed as antagonists found that some compounds caused smooth muscle contraction in the guinea-pig ileum at high concentrations.
Quantitative Data Summary
The following table summarizes pharmacological data for Substance P and some of its analogues that have been characterized as antagonists but show some degree of agonist activity. This data is intended for comparative purposes.
| Compound/Analogue | Antagonist Potency (pA2) | Agonist Activity Observed |
| (D-Pro2, D-Phe7, D-Trp9)-SP (Analogue I) | 4.61 | Weak smooth muscle contraction |
| (D-Pro2, D-Trp7,9)-SP (Analogue II) | 5.43 | Substantially less agonist activity than I, III, and IV |
| (D-Arg1, D-Pro2, D-Phe7, D-Trp9)-SP (Analogue III) | 4.69 | Weak smooth muscle contraction |
| (D-Arg1, D-Pro2, D-Trp7,9)-SP (Analogue IV) | 5.11 | Weak smooth muscle contraction |
Data compiled from a pharmacological characterization study on SP analogues.[8]
Troubleshooting Guides
If you are observing unexpected agonist activity, follow these troubleshooting steps:
Issue 1: Low-level, unexpected signaling in the absence of Substance P.
| Possible Cause | Troubleshooting Step |
| Partial Agonism | 1. Perform a full dose-response curve of your antagonist alone. A partial agonist will show a bell-shaped or saturating curve of activation. 2. Compare the maximal effect (Emax) to that of Substance P. A significantly lower Emax is characteristic of a partial agonist. |
| Biased Agonism | 1. Test the antagonist's effect on multiple downstream signaling pathways (e.g., both calcium influx and cAMP accumulation). 2. You may find it acts as an antagonist in one assay but a weak agonist in another. |
| Cell Line Issues | 1. Ensure your cell line expresses the correct NK1R isoform and does not have high levels of other receptors that your compound might be activating. 2. Check for high basal signaling in your untransfected or vehicle-treated cells. |
| Reagent Contamination | 1. Prepare fresh dilutions of your antagonist. 2. Ensure buffers and media are not contaminated. |
Issue 2: Inconsistent or variable agonist activity between experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | 1. Optimize incubation times and temperature. GPCR signaling can be transient. 2. Verify the pH and ionic strength of your assay buffers. |
| Cell Health and Density | 1. Monitor cell viability using a method like Trypan Blue exclusion. Unhealthy cells can respond erratically. 2. Ensure consistent cell seeding density across wells and plates, as this can affect the magnitude of the response. |
| Pipetting Inaccuracy | 1. Use calibrated pipettes and proper technique, especially for potent compounds requiring serial dilutions. |
Visualizing the Concepts
To better understand the potential mechanisms at play, here are some diagrams illustrating the key concepts and experimental workflows.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse agonist - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
addressing poor solubility of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
A1: The solubility of a peptide is primarily determined by its amino acid composition.[1][2][3] this compound is a hydrophobic peptide, containing a high proportion of non-polar amino acids such as Phenylalanine (Phe), Tryptophan (Trp), and Leucine (Leu).[2] These hydrophobic residues limit its solubility in aqueous solutions.[1][2]
Q2: What is the first step I should take before attempting to dissolve the lyophilized peptide?
A2: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.[4] Subsequently, briefly centrifuge the vial to ensure all the peptide powder is collected at the bottom.[4]
Q3: What is the best starting solvent for dissolving this peptide?
A3: Due to its hydrophobic nature, it is recommended to first attempt dissolution in a small amount of an organic solvent.[1][5] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for hydrophobic peptides.[1][6] However, if your experimental assay is sensitive to DMSO, other organic solvents like dimethylformamide (DMF), acetonitrile, or isopropanol (B130326) can be considered.[4][5]
Q4: How can I determine the overall charge of the peptide to guide solvent selection?
A4: To determine the net charge, assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus, and a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[4][7] Summing these values provides the overall charge. This compound has a basic residue (Arg) and is amidated at the C-terminus, giving it a net positive charge. Therefore, acidic solutions can also be used to aid dissolution.[7]
Q5: Can I heat the solution to improve solubility?
A5: Gentle warming (less than 40°C) can help dissolve some peptides.[1][6][7] However, excessive heat should be avoided as it can lead to peptide degradation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide does not dissolve in the initial solvent. | The solvent may not be appropriate for the peptide's properties. | If starting with water fails, try a dilute acidic solution (e.g., 10% acetic acid) due to the peptide's basic nature.[4][7] If insolubility persists, use a small amount of an organic solvent like DMSO or DMF.[1][6] |
| The solution becomes turbid when adding aqueous buffer to the organic solvent stock. | The peptide has reached its solubility limit in the final buffer composition. | Reduce the final concentration of the peptide in the aqueous buffer. Alternatively, try a different buffer system or adjust the pH. The organic solvent should be added dropwise to the aqueous solution while vortexing.[5] |
| The peptide precipitates out of solution over time. | The solution may be supersaturated, or the peptide is aggregating. | Centrifuge the solution to pellet any undissolved peptide before use.[1][6] For long-term storage, consider keeping the peptide as a stock solution in an organic solvent at -20°C and preparing fresh dilutions in aqueous buffer before each experiment. |
| My cells are showing toxicity in the assay. | The organic solvent concentration might be too high. | Most cell-based assays can tolerate up to 0.5% DMSO, and some up to 1%.[5] Ensure the final concentration of the organic solvent in your working solution is as low as possible.[1] |
Experimental Protocols
Protocol 1: Solubilization using an Organic Solvent
-
Equilibrate the lyophilized peptide vial to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add a minimal amount of DMSO (e.g., 20-50 µL) to the vial to create a concentrated stock solution.[5]
-
Vortex gently to ensure the peptide is fully dissolved. Sonication for a few minutes can aid dissolution.[1][3][6]
-
Slowly add the desired aqueous buffer to the peptide stock solution dropwise while vortexing to reach the final desired concentration.[5]
-
If the solution remains clear, the peptide is dissolved. If turbidity appears, you have exceeded the solubility limit.
Protocol 2: Solubilization using an Acidic Solution
-
Equilibrate and centrifuge the lyophilized peptide vial as described above.
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If the peptide is not soluble in water, add a 10% acetic acid solution dropwise until the peptide dissolves.[4]
-
Once dissolved, the acidic stock solution can be diluted with the desired aqueous buffer.
-
Be mindful of the final pH of your working solution and adjust if necessary for your experiment.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent Type | Examples | Suitability for this Peptide | Notes |
| Aqueous Buffers | PBS, Tris-HCl | Poor | Generally not suitable for initial dissolution due to the peptide's hydrophobicity. |
| Acidic Solutions | 10-30% Acetic Acid, 0.1% TFA | Good | The peptide has a net positive charge, making it more soluble in acidic conditions.[7] |
| Organic Solvents | DMSO, DMF, Acetonitrile | Excellent | Recommended for initial dissolution to create a stock solution.[1][6] |
Visualizations
Caption: Recommended workflow for dissolving the hydrophobic peptide.
Caption: Troubleshooting decision tree for peptide precipitation issues.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. biorbyt.com [biorbyt.com]
- 8. reta-peptide.com [reta-peptide.com]
Technical Support Center: Managing Variability in Neuropeptide Analog Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with neuropeptide analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability when working with neuropeptide analogs?
Variability in experiments with neuropeptide analogs can arise from several factors, broadly categorized as peptide-related, procedural, and biological.
-
Peptide-Related Factors:
-
Purity and Integrity: The presence of impurities or truncated peptide fragments can lead to inconsistent biological activity.
-
Lot-to-Lot Variability: Differences in synthesis and purification between batches of neuropeptide analogs can significantly impact experimental outcomes.[1][2][3] It is crucial to have procedures in place to quantify and determine the acceptability of this variation.[1][3]
-
Stability and Degradation: Neuropeptides are susceptible to degradation by peptidases, oxidation, and deamidation, especially in solution.[4][5][6][7] Improper storage and handling can accelerate this degradation.[8]
-
-
Procedural Factors:
-
Handling and Storage: Repeated freeze-thaw cycles, exposure to light and moisture, and improper storage temperatures can degrade the peptide analog.[9][10]
-
Solubility Issues: Incomplete dissolution or aggregation of the peptide can lead to inaccurate concentrations and reduced activity.[9]
-
Assay-Specific Variability: Each experimental technique (e.g., ELISA, Mass Spectrometry, Receptor Binding Assays) has its own inherent sources of variability.[11][12][13]
-
-
Biological Factors:
-
Low In Vivo Concentrations: Neuropeptides often act at very low concentrations, making accurate measurement challenging.[4][11]
-
Receptor Diversity and Density: The presence of multiple receptor subtypes with different affinities and variable expression levels across tissues and individuals can lead to diverse physiological responses.[14][15]
-
Complex Signaling Pathways: Neuropeptides can trigger multiple downstream signaling cascades, and their effects can be modulated by other neurotransmitters and signaling molecules.[4][16][17]
-
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Inconsistent Results in In Vitro Assays (e.g., Cell-Based Assays, Receptor Binding)
Problem: High variability between replicate wells, plates, or experimental days.
| Possible Cause | Troubleshooting Step | Recommendation |
| Peptide Degradation | Review storage and handling procedures. | Store lyophilized peptides at -20°C or -80°C. Aliquot reconstituted peptides to avoid repeated freeze-thaw cycles.[9] |
| Inaccurate Pipetting | Calibrate pipettes regularly. | Use appropriate pipette volumes for the concentrations being used. Ensure proper pipetting technique.[9] |
| Poor Peptide Solubility | Optimize dissolution protocol. | Use the recommended solvent. Gentle vortexing, sonication, or warming to 37°C can aid dissolution.[9] Prepare fresh dilutions for each experiment.[9] |
| Cell Culture Variability | Standardize cell culture conditions. | Use cells at a consistent passage number. Ensure uniform cell seeding density. Monitor cell health and viability. |
| Reagent Variability | Qualify new lots of reagents. | Test new batches of media, serum, and other critical reagents before use in experiments. Address lot-to-lot variability in neuropeptide analogs.[1][18] |
| Edge Effects in Plates | Improve plate incubation conditions. | Ensure even temperature distribution by pre-warming the plate reader.[19] Use a plate sealer during incubations to prevent evaporation.[13] |
Guide 2: Challenges in In Vivo Studies
Problem: High inter-individual variability in animal responses to neuropeptide analog administration.
| Possible Cause | Troubleshooting Step | Recommendation |
| Peptide Stability In Vivo | Consider the route of administration and formulation. | Neuropeptides can be rapidly degraded in circulation.[5][16] Formulations with excipients or conjugation to larger molecules can improve stability.[16] |
| Variable Bioavailability | Optimize the delivery method. | The route of administration (e.g., intravenous, subcutaneous, intracerebroventricular) will significantly impact the concentration of the analog reaching the target tissue. |
| Differential Receptor Expression | Characterize receptor expression in your animal model. | Receptor levels can vary between animals, leading to different sensitivities to the neuropeptide analog.[14] |
| Complex Physiological Responses | Monitor multiple endpoints. | Neuropeptides often have pleiotropic effects.[16] Measuring a range of physiological and behavioral responses can provide a more complete picture of the analog's activity. |
| Animal Handling and Stress | Standardize animal handling procedures. | Stress can influence the neuroendocrine system and alter responses to neuropeptide analogs. |
Guide 3: ELISA Assay Troubleshooting
Problem: High background, low signal, or poor reproducibility in ELISA measurements of neuropeptides.
| Problem | Possible Cause | Solution |
| High Background | Non-specific antibody binding. | Increase the number of wash steps or the soaking time.[13][20] Optimize the blocking buffer.[13] |
| Contaminated reagents. | Prepare fresh buffers and substrate solutions.[21] | |
| Low Signal / No Signal | Inactive peptide or antibody. | Check the storage conditions and expiration dates of all reagents. Avoid repeated freeze-thaw cycles.[13] |
| Insufficient incubation times or incorrect temperature. | Ensure all incubation steps are performed for the recommended duration and at the specified temperature.[13] | |
| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes and use fresh tips for each sample and reagent.[19] |
| Plate reader issues. | Verify the correct wavelength and filter settings are being used. | |
| Lot-to-lot variability of ELISA kit components. | Qualify new kits or lots of antibodies and standards before use.[1] |
Experimental Protocols
Protocol 1: General Neuropeptide Analog Reconstitution and Storage
-
Equilibration: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation.[22]
-
Solvent Selection: Use the solvent recommended on the product datasheet. For many neuropeptides, sterile, distilled water or a small amount of a solubilizing agent like DMSO followed by aqueous buffer is appropriate.[9]
-
Reconstitution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.[9] Gentle warming (to 37°C) may also be used.[9]
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.[9]
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container, protected from light.[22]
-
Reconstituted Solution: For short-term storage (up to a week), store at 4°C. For long-term storage, store frozen at -20°C or -80°C. Peptides containing C, M, or W are prone to oxidation and may have limited stability in solution.[6]
-
Protocol 2: Competitive Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add assay buffer, a constant concentration of a radiolabeled or fluorescently-labeled neuropeptide ligand, and varying concentrations of the unlabeled neuropeptide analog (the competitor).[9]
-
Initiation: Add the prepared cell membranes to each well to start the binding reaction.[9]
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[9]
-
Termination and Separation: Terminate the binding reaction by rapid filtration through a filter plate using a cell harvester. This separates the bound from the free ligand.[9]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.[9]
-
Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence plate reader for fluorescent ligands).
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the unlabeled analog concentration to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
Visualizations
Caption: A workflow diagram highlighting key stages where variability can be introduced and should be addressed.
Caption: A simplified diagram of a common neuropeptide signaling pathway initiated by analog binding to a G-protein coupled receptor (GPCR).
References
- 1. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 4. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on neuropeptides: databases and computational tools [sciexplor.com]
- 6. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide degradation produces functional inactivation in the crustacean nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pinnaclepeptides.com [pinnaclepeptides.com]
- 9. benchchem.com [benchchem.com]
- 10. elarauk.com [elarauk.com]
- 11. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 14. Does Differential Receptor Distribution Underlie Variable Responses to a Neuropeptide in the Lobster Cardiac System? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuropeptide signalling systems – an underexplored target for venom drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. file.elabscience.com [file.elabscience.com]
- 20. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 21. assaygenie.com [assaygenie.com]
- 22. bachem.com [bachem.com]
impact of serum concentration on the efficacy of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Substance P. It functions as a broad-spectrum neuropeptide antagonist and a biased agonist.[1][2] It is primarily investigated for its anti-cancer properties, particularly in small cell lung cancer (SCLC), where it can inhibit cell growth and induce apoptosis.[3][4] Its mechanism is complex, involving the antagonism of several neuropeptide receptors, including tachykinin, bradykinin, and bombesin (B8815690) receptors.[5] It also acts as a biased agonist, for instance at the bombesin/gastrin-releasing peptide (GRP) receptor, where it can activate Gα12 and Gαi proteins, leading to the activation of c-Jun N-terminal kinase (JNK), while blocking bombesin-stimulated Gαq activation and subsequent calcium mobilization.[2][6]
Q2: How does serum concentration in cell culture media affect the efficacy of this compound?
The inhibitory effects of this compound on cancer cell growth are attenuated by the presence of serum.[3][7] For example, in studies with SCLC cell lines, increasing the serum concentration from 5% to 20% partially reversed the growth-inhibitory effects of the peptide.[3][7]
Q3: What are the potential reasons for the reduced efficacy of the peptide in the presence of higher serum concentrations?
There are two primary reasons for the observed serum-dependent effect:
-
Proteolytic Degradation: Serum contains various proteases that can degrade peptides.[8][9] Substance P and its analogs are susceptible to degradation by serum peptidases, which can reduce the effective concentration of the active peptide over time.[1][5]
-
Serum Protein Binding: Peptides can bind to proteins in the serum, most notably albumin. This binding can sequester the peptide, making it unavailable to interact with its target receptors on the cell surface.
Q4: How should I prepare and store this compound?
For optimal stability, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water or a buffer specified by the manufacturer). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] When preparing working solutions, dilute the stock in serum-free media immediately before use to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no observable effect of the peptide on cell viability/proliferation. | Serum Interference: High serum concentration in the culture medium is reducing the peptide's effective concentration.[3][7] | - Reduce the serum concentration in your experimental medium (e.g., to 5% or lower). - Perform the experiment in serum-free medium for the duration of the peptide treatment. - If serum is necessary for cell health, consider a dose-response experiment at different serum concentrations to determine the optimal balance. |
| Peptide Degradation: The peptide is being degraded by proteases in the serum or secreted by the cells.[8][9] | - Add a broad-spectrum protease inhibitor cocktail to your culture medium. - Replenish the peptide-containing medium every 24 hours to maintain a sufficient concentration. | |
| Incorrect Peptide Concentration: Inaccurate initial concentration of the stock solution. | - Verify the peptide concentration using a quantitative amino acid analysis. | |
| Inconsistent results between experiments. | Variability in Serum Batches: Different lots of serum can have varying levels of proteases and binding proteins. | - Test each new batch of serum for its effect on peptide efficacy. - If possible, purchase a large single lot of serum for a series of experiments. |
| Peptide Instability: The peptide has degraded due to improper storage or handling. | - Ensure the peptide is stored at the recommended temperature and protected from light. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7] | |
| Unexpected cellular responses or off-target effects. | Biased Agonism: The peptide can act as an agonist for certain signaling pathways (e.g., JNK activation) while antagonizing others.[1][2][6] | - Carefully characterize the signaling pathways affected by the peptide in your specific cell type. - Use specific inhibitors for pathways that may be causing off-target effects to dissect the mechanism of action. |
| Contaminants in Peptide Preparation: The presence of endotoxins or residual trifluoroacetic acid (TFA) from synthesis can affect cellular responses. | - Use high-purity peptide (≥95%). - If performing immunological assays, ensure the peptide is tested for low endotoxin (B1171834) levels. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various cancer cell lines as reported in the literature.
| Cell Line Type | Cell Line | Assay | Serum Concentration | IC50 (µM) | Reference |
| Small Cell Lung Cancer (SCLC) | Multiple Lines | DNA Synthesis | Not Specified | 20-50 | [3] |
| SCLC | Multiple Lines | Colony Forming Efficiency | 5% | 0.5-6.5 | [3] |
| Non-Small Cell Lung Cancer (N-SCLC) | One Line | Colony Forming Efficiency | 5% | Not Specified | [3] |
| SCLC | H-510 and H-69 | Proliferation | Not Specified | 5 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum (e.g., 5%) medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the desired peptide concentrations. Include a vehicle control (medium without peptide).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (DAPI Staining)
This protocol is used to visualize nuclear changes associated with apoptosis induced by this compound.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
-
Cell Fixation:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
DAPI Staining:
-
Wash the cells twice with PBS.
-
Incubate the cells with 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) solution in PBS for 5 minutes at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Visualizations
Caption: Biased agonism of this compound.
Caption: General experimental workflow for studying the peptide's effects.
Caption: Troubleshooting logic for reduced peptide efficacy.
References
- 1. Substance P and analogues: biological activity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P induces apoptosis in lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Substance P Serum Degradation in Complex Regional Pain Syndrome - Another Piece of the Puzzle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bombesin and substance P analogues differentially regulate G-protein coupling to the bombesin receptor. Direct evidence for biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P and Other NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-established target in drug development, particularly for the management of chemotherapy-induced nausea and vomiting (CINV) and other conditions involving neurogenic inflammation. While several non-peptide antagonists have gained regulatory approval, peptide-based antagonists such as [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P continue to be valuable research tools. This guide provides an objective comparison of this compound with other prominent NK1 receptor antagonists, supported by experimental data and detailed methodologies.
Overview of Compared Antagonists
This compound is a synthetic peptide analog of Substance P. It is characterized as a broad-spectrum neuropeptide antagonist, indicating its activity at multiple neuropeptide receptors. Its primary application in research has been in the context of oncology, where it has been shown to inhibit the growth of various tumor cell lines.
Aprepitant, Rolapitant, and Netupitant (B1678218) are non-peptide, selective NK1 receptor antagonists that have been approved for clinical use, primarily for the prevention of CINV. They represent the current standard of care in this therapeutic area and serve as key comparators for novel NK1 receptor antagonists.
Quantitative Comparison of In Vitro Potency
A direct comparison of the binding affinity of this compound for the NK1 receptor is challenging due to a lack of publicly available Ki or IC50 values from standardized radioligand binding assays. However, its functional antagonism has been demonstrated through the inhibition of signaling pathways. The table below summarizes the available quantitative data for the compared antagonists.
| Antagonist | Receptor Binding Affinity (Ki/IC50) | In Vitro Functional Potency (IC50/pA2) |
| This compound | Data not available | Inhibits DNA synthesis in SCLC cells (IC50: 20-50 µM)[1][2]. Inhibits colony forming efficiency in SCLC cells (IC50: 0.5-6.5 µM)[1][2]. Blocks neuropeptide-induced Ca2+ mobilization[3][4]. |
| Aprepitant | 0.12 nM (IC50)[5][6] | Functional antagonism of human NK1 receptors demonstrated[7]. |
| Rolapitant | 0.66 nM (Ki)[5][8][9][10][11] | Functionally competitive antagonist (Kb: 0.17 nM) in calcium efflux assays[10]. |
| Netupitant | 0.95 nM (Ki)[12] | Insurmountable antagonism in CHO NK1 cells (pKB: 8.87)[12]. |
In Vivo Efficacy
The in vivo evaluation of this compound has predominantly focused on its anti-tumor effects. In contrast, the non-peptide antagonists have been extensively studied in preclinical models of emesis.
| Antagonist | In Vivo Model | Key Findings |
| This compound | Small cell lung cancer xenografts in nude mice | Inhibited tumor growth[3][4]. |
| Rolapitant | Ferret emesis model | Active at 0.1 and 1 mg/kg in acute and delayed emesis models, respectively[8][10]. |
| Netupitant | Gerbil foot tapping model (NK1 agonist-induced) | Dose-dependently counteracted foot tapping (ID50: 1.5 mg/kg i.p., 0.5 mg/kg oral)[13]. |
Signaling Pathways
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq and Gαs pathways upon activation by Substance P. This leads to the activation of downstream effectors and subsequent physiological responses. Antagonists block these signaling cascades.
Caption: Simplified NK1 Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the NK1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled Substance P (e.g., [125I]-Substance P), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization (FLIPR)
This assay measures the ability of an antagonist to block Substance P-induced increases in intracellular calcium, a key downstream event in NK1 receptor signaling.
Detailed Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human NK1 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer for 1 hour at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record a baseline fluorescence reading, then add a fixed concentration of Substance P (typically the EC80) to all wells and continue to monitor the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the IC50 value for the antagonist by plotting the inhibition of the Substance P-induced calcium response against the antagonist concentration.
Conclusion
This compound serves as a potent, broad-spectrum antagonist of neuropeptide signaling, with demonstrated efficacy in inhibiting cancer cell proliferation in vitro and in vivo. Its characterization as a "biased agonist" at some receptors suggests a complex pharmacological profile that may offer unique research applications. In contrast, non-peptide antagonists like aprepitant, rolapitant, and netupitant are highly selective for the NK1 receptor and have well-established clinical utility as antiemetics.
The choice of antagonist will depend on the specific research question. For studies requiring broad-spectrum neuropeptide antagonism, particularly in the context of cancer biology, this compound is a relevant tool. For investigations focused specifically on the role of the NK1 receptor in processes such as emesis, or for translational studies, the highly selective and clinically validated non-peptide antagonists are more appropriate comparators. Further research is warranted to fully elucidate the binding kinetics and in vivo antiemetic potential of this compound to allow for a more direct comparison with the approved NK1 receptor antagonists.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the broad-spectrum neuropeptide growth factor antagonist: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [D-Arg1,D-Trp5,7,9,Leu11]substance P: a novel potent inhibitor of signal transduction and growth in vitro and in vivo in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK1 receptor fused to beta-arrestin displays a single-component, high-affinity molecular phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Arrestin 1 has an essential role in neurokinin-1 receptor-mediated glioblastoma cell proliferation and G2/M phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
A Comparative Guide to the In Vivo Efficacy of Substance P Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of various Substance P (SP) analogs, supported by experimental data from preclinical studies. The information is intended to assist researchers in selecting appropriate compounds for further investigation and to provide a comprehensive overview of their pharmacological profiles.
Substance P, an undecapeptide neurotransmitter of the tachykinin family, plays a crucial role in nociception, inflammation, and various other physiological processes through its interaction with the neurokinin-1 receptor (NK1R).[1][2] Consequently, analogs of Substance P, both agonists and antagonists, have been extensively studied for their therapeutic potential in managing pain and inflammatory conditions. This guide focuses on the in vivo efficacy of these analogs, presenting available quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathway.
Substance P Signaling Pathway
Substance P exerts its biological effects primarily by binding to the G-protein coupled receptor, NK1R. This interaction initiates a signaling cascade that leads to the activation of various intracellular effector systems, ultimately resulting in neuronal excitation and the potentiation of inflammatory responses.
Caption: Substance P (SP) signaling cascade via the NK1 receptor.
Comparative In Vivo Efficacy of Substance P Analogs
The following tables summarize the in vivo efficacy of selected Substance P agonists and antagonists in preclinical models of nociception and inflammation. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental design, including animal species, route of administration, and specific endpoints measured.
Substance P Agonists
| Analog | Animal Model | Assay | Route of Administration | Dose Range | Observed Effect | Citation(s) |
| [Sar9, Met(O2)11]-SP | Rat | Spontaneous Firing Rate of Pallidal Neurons | Micropressure Ejection | 0.01 - 1.0 mM | Concentration-dependent increase in firing rate. | [3] |
| Septide | Rat | Evoked Tongue Jerks | Intracerebroventricular Perfusion | Not Specified | Increased amplitude of evoked tongue jerks. | [4] |
Substance P (NK1R) Antagonists
| Analog | Animal Model | Assay | Route of Administration | Dose | Observed Effect | Citation(s) |
| Spantide III | Rat | Evoked Tongue Jerks | Intracerebroventricular Perfusion | Not Specified | Significant, dose-dependent decrease in evoked tongue jerks. | [4] |
| L-733,060 | Rat | Neurogenic Plasma Extravasation | Intravenous | ID50: 212 µg/kg | Stereoselectively inhibited neurogenic plasma extravasation. | [5] |
| Aprepitant | Mouse | Formalin-induced Inflammatory Pain | Intraperitoneal | 10 and 20 mg/kg | Significantly relieved pain behavior and paw tissue inflammatory damage. | [6] |
| CP-99,994 | Human | Third Molar Extraction | Intravenous | 750 µg/kg | Produced significant analgesia at 90 minutes postoperatively. | [7] |
Detailed Experimental Protocols
Hot Plate Test (Thermal Nociception)
The hot plate test is a widely used method to assess the analgesic efficacy of compounds against thermally induced pain.[8][9][10][11][12]
Methodology:
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to confine the animal.
-
Animal Model: Typically mice or rats are used. Animals are acclimated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
The hot plate surface is preheated to a constant temperature, typically between 50°C and 55°C.[8]
-
The animal is gently placed on the heated surface, and a timer is started simultaneously.
-
The latency to the first sign of nociception is recorded. Nocifensive behaviors include licking or flicking of the hind paws or jumping.[8][9]
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.
-
-
Data Analysis: The latency to respond is measured before and after the administration of the test substance. An increase in latency indicates an analgesic effect. Data are typically analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare treatment groups to a vehicle control group.
Caption: Experimental workflow for the hot plate test.
Formalin Test (Chemical Nociception)
The formalin test is a model of continuous pain resulting from tissue injury and is particularly useful for differentiating between analgesic actions on acute and tonic pain.[13][14][15][16][17]
Methodology:
-
Apparatus: A transparent observation chamber with mirrors placed to allow for an unobstructed view of the animal's paws.
-
Animal Model: Mice or rats are commonly used.
-
Procedure:
-
Animals are habituated to the observation chamber for at least 30 minutes before the test.
-
A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately returned to the observation chamber.
-
Nociceptive behavior, quantified as the amount of time spent licking or flinching the injected paw, is recorded for a set period (e.g., 60 minutes).
-
The pain response occurs in two distinct phases: the early phase (0-5 minutes post-injection) representing direct chemical stimulation of nociceptors, and the late phase (15-60 minutes post-injection) involving inflammatory processes and central sensitization.[14]
-
-
Data Analysis: The total time spent licking or flinching is calculated for both the early and late phases. The efficacy of a test substance is determined by its ability to reduce the duration of these behaviors compared to a control group.
Caption: Experimental workflow for the formalin test.
Carrageenan-Induced Paw Edema (Inflammation)
This is a classic and reliable model for evaluating the anti-inflammatory activity of pharmacological agents.
Methodology:
-
Animal Model: Typically rats or mice.
-
Procedure:
-
The initial volume of the animal's hind paw is measured using a plethysmometer.
-
The test substance or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the inflammatory insult.
-
A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The degree of paw edema is calculated as the increase in paw volume from the initial measurement. The anti-inflammatory effect of the test substance is expressed as the percentage inhibition of edema when compared to the vehicle-treated control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
References
- 1. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of substance P in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P excites globus pallidus neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antagonistic properties of substance P analogs, spantide I, II and III, on evoked tongue jerks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Hot plate test [panlab.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 14. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
A Comparative Guide to the Study of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P and Alternative Tachykinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P with other widely used tachykinin receptor antagonists. The information presented herein is intended to assist researchers in selecting the appropriate control experiments and alternative compounds for their studies on tachykinin receptor signaling and function.
Introduction to this compound
This compound is a synthetic analog of the neuropeptide Substance P (SP). It is characterized by its complex pharmacological profile, acting as a broad-spectrum antagonist for several neuropeptide receptors, including the tachykinin receptors (NK1, NK2, and NK3).[1] Notably, it also exhibits biased agonism, meaning it can selectively activate certain downstream signaling pathways while antagonizing others.[2] This dual activity makes it a valuable tool for dissecting the intricate signaling cascades initiated by G protein-coupled receptors (GPCRs). Furthermore, this compound has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent.[3]
Comparative Analysis of Tachykinin Receptor Antagonists
To provide a clear and objective comparison, this guide focuses on three well-characterized tachykinin receptor antagonists as alternatives to this compound:
-
Aprepitant: A potent and selective non-peptide NK1 receptor antagonist.
-
CP-96,345: A non-peptide NK1 receptor antagonist.
-
SR-48968 (Saredutant): A selective non-peptide NK2 receptor antagonist.
The following tables summarize the available quantitative data for the binding affinities (Ki) and inhibitory potencies (IC50) of these compounds at the human tachykinin receptors. It is important to note that these values can vary depending on the experimental conditions, such as the cell line and radioligand used.
Table 1: Comparative Binding Affinities (Ki) of Tachykinin Receptor Antagonists
| Compound | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) | Reference(s) |
| Aprepitant | ~0.1 | ~4500 | ~300 | [3] |
| CP-96,345 | Not explicitly found | Not explicitly found | Not explicitly found | |
| SR-48968 | Not explicitly found | Not explicitly found | ~350 (human) | [4] |
Table 2: Comparative Inhibitory Potencies (IC50) of Tachykinin Receptor Antagonists
| Compound | Target/Assay | IC50 | Reference(s) |
| This compound | Inhibition of DNA synthesis in human tumor cell lines | 20-50 µM | [3] |
| This compound | Inhibition of colony forming efficiency in SCLC and N-SCLC cell lines | 0.5-6.5 µM | [3] |
| Aprepitant | Human NK1 Receptor | 0.1 nM | [3] |
| CP-96,345 | Inhibition of tachykinin-mediated responses in smooth muscle | pIC50 4.3-5.7 | [5] |
| SR-48968 | Human NK3 Receptor | 350 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific experimental setups.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of an unlabeled antagonist for a specific tachykinin receptor.
Materials:
-
Cell membranes prepared from cells expressing the target tachykinin receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled tachykinin receptor agonist (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2).
-
Unlabeled test compound (this compound or alternative antagonist).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release.
Materials:
-
Cells expressing the target tachykinin receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Tachykinin receptor agonist (e.g., Substance P for NK1).
-
Test antagonist.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to near confluency.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add serial dilutions of the test antagonist to the wells and incubate for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the agonist to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using the plate reader.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Cell Proliferation Assay
This protocol assesses the effect of the antagonists on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., small cell lung cancer cell line).
-
Complete cell culture medium.
-
Test compound (this compound or alternative antagonist).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with varying concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Tachykinin Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
This compound is a multifaceted pharmacological tool with a complex mechanism of action. Its broad-spectrum antagonist activity, coupled with biased agonism, provides a unique opportunity to investigate the nuances of neuropeptide receptor signaling. For studies requiring more specific antagonism of individual tachykinin receptors, well-characterized alternatives such as Aprepitant for NK1 and SR-48968 for NK2 are recommended. The selection of appropriate control experiments and comparative compounds is crucial for the robust interpretation of experimental data. This guide provides the necessary information to make informed decisions for designing and executing research on the effects of this compound and related tachykinin receptor modulators.
References
- 1. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of the substance P analogue, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, with other neuropeptide receptors. The information is supported by available experimental data to facilitate informed decisions in research and development.
This compound is a synthetic analogue of the neuropeptide substance P, notable for its broad-spectrum antagonist activity across several G protein-coupled neuropeptide receptors. This characteristic makes it a valuable tool in studying the physiological roles of these receptors and as a potential therapeutic agent. However, its utility is also marked by a complex pharmacological profile, including biased agonism, where it antagonizes some signaling pathways while activating others. This guide summarizes the available quantitative data on its binding affinity and functional activity at various receptors and provides detailed experimental methodologies for key assays.
Comparative Receptor Binding and Functional Activity
This compound has been characterized as a competitive antagonist at tachykinin, bombesin, bradykinin, and cholecystokinin (B1591339) (CCK) receptors. It also demonstrates inverse agonist properties at the ghrelin receptor. The following table summarizes the available quantitative data on its interaction with these receptors.
| Receptor Family | Specific Receptor | Species | Assay Type | Value | Reference |
| Ghrelin | GHS-R1a | Not Specified | Functional Assay (Inverse Agonist) | EC50 = 5.2 nM | |
| Bombesin | Bombesin/GRP Receptor | Murine (Swiss 3T3 cells) | Inhibition of 125I-GRP Binding | IC50 ≈ 5.5 µM | [1] |
| Tachykinin | NK1 | Not Specified | Not Specified | Antagonist | |
| Bradykinin | Bradykinin Receptor | Not Specified | Not Specified | Antagonist | |
| Cholecystokinin | CCK Receptor | Not Specified | Not Specified | Antagonist |
Understanding the Signaling Pathways
The interaction of this compound with its target receptors can modulate multiple downstream signaling cascades. The following diagram illustrates a simplified signaling pathway for the neurokinin-1 (NK1) receptor, a primary target of substance P and its analogues.
Experimental Protocols
The characterization of this compound's cross-reactivity involves various in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cells or tissues expressing the neuropeptide receptor of interest.
-
Radiolabeled ligand (e.g., ¹²⁵I-Substance P, ¹²⁵I-GRP).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Materials:
-
Cells expressing the Gq-coupled neuropeptide receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Agonist for the receptor of interest (e.g., Bombesin, Bradykinin).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Preparation: Plate cells in a 96-well or 384-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time at 37°C.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound.
-
Agonist Stimulation: Place the plate in a fluorometric imaging plate reader and add a fixed concentration of the agonist to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response (IC50). For competitive antagonists, the Schild regression analysis can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Logical Relationship of Cross-Reactivity
The broad-spectrum antagonist nature of this compound implies that it recognizes structural similarities or conserved binding pockets among different neuropeptide receptors.
Conclusion
This compound is a versatile pharmacological tool with a complex cross-reactivity profile. Its ability to antagonize multiple neuropeptide receptors makes it suitable for studies aiming to elucidate the roles of these signaling systems in various physiological and pathological processes. However, its biased agonistic properties necessitate careful interpretation of experimental results. Researchers should consider the specific receptor subtypes and signaling pathways relevant to their studies when utilizing this compound. Further research is warranted to fully quantify its binding affinities and functional potencies across a wider range of neuropeptide receptors to refine its use as a selective research tool.
References
Unveiling the Antiproliferative Potential of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antiproliferative effects of the broad-spectrum neuropeptide antagonist, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, across various cancer cell lines. The data presented herein, supported by detailed experimental protocols, is intended to inform researchers, scientists, and drug development professionals on the potential of this substance P analogue as an anticancer agent.
Quantitative Analysis of Antiproliferative Efficacy
The inhibitory effects of this compound on the proliferation of a range of human cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The compound has demonstrated significant activity against small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), ovarian, and cervical carcinoma cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| H-69 | Small Cell Lung Cancer (SCLC) | Cell Proliferation | 51.05 | [1] |
| COR-L23 | Non-Small Cell Lung Cancer (NSCLC) | Cell Proliferation | 75.81 | [1] |
| Panel of 6 SCLC lines | Small Cell Lung Cancer (SCLC) | DNA Synthesis | 20-50 | [2] |
| NCI-H226 | Non-Small Cell Lung Cancer (NSCLC) | Colony Forming Efficiency | 0.5-6.5 | |
| Panel of 2 Ovarian Carcinoma lines | Ovarian Carcinoma | DNA Synthesis | 20-50 | [2] |
| Panel of 1 Squamous Cervical Carcinoma line | Cervical Carcinoma | DNA Synthesis | 20-50 | [2] |
| HC12 | Small Cell Lung Cancer (SCLC) | Colony Forming Efficiency | 8 (in 20% FCS) | [3] |
| ICR-SC112 | Small Cell Lung Cancer (SCLC) | Colony Forming Efficiency | 0.5-6.5 | |
| HX149 | Small Cell Lung Cancer (SCLC) | Colony Forming Efficiency | 0.5-6.5 | |
| Human Bone Marrow (Normal) | Non-cancerous | Colony Forming Efficiency | 30-80 | [3] |
Mechanism of Action: Induction of Apoptosis via NK-1 Receptor Antagonism
This compound exerts its antiproliferative effects primarily by acting as an antagonist to the neurokinin-1 (NK-1) receptor.[1][4] In many cancer cell types, Substance P, the natural ligand for the NK-1 receptor, promotes cell proliferation and inhibits apoptosis.[4] By blocking the binding of Substance P to the NK-1 receptor, this compound effectively inhibits these pro-survival signals, leading to the induction of apoptosis, or programmed cell death.[4][5]
Further investigation into the downstream signaling cascade reveals that this substance P analogue can function as a biased agonist. While it blocks neuropeptide-induced calcium mobilization, it concurrently activates the c-Jun N-terminal kinase (JNK) signaling pathway.[6] The activation of the JNK pathway is a known crucial step in the initiation of apoptosis in response to cellular stress.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis.
Cell Culture and Drug Treatment
Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experimental assays, cells are seeded in multi-well plates at a predetermined density. This compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium before being added to the cells.
DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Expose cells to varying concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for a further 4-18 hours to allow for its incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA synthesis relative to untreated control cells to determine the IC50 value.
Colony Forming Efficiency (CFE) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
-
Base Layer Preparation: A base layer of 0.5% agar (B569324) in culture medium is prepared in 6-well plates and allowed to solidify.
-
Cell Suspension: A single-cell suspension is prepared and treated with various concentrations of the substance P analogue.
-
Top Layer: The treated cells are mixed with 0.3% agar in culture medium and layered on top of the base layer.
-
Incubation: Plates are incubated for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are stained with a solution like crystal violet and counted manually or using an automated colony counter.
-
Data Analysis: The number of colonies in treated wells is compared to untreated controls to determine the IC50 for colony formation.
Apoptosis Detection Assays
1. DNA Fragmentation Assay:
A hallmark of apoptosis is the cleavage of DNA into discrete fragments.
-
Cell Lysis: After drug treatment, cells are harvested and lysed.
-
DNA Extraction: DNA is extracted from the cell lysate using phenol-chloroform extraction or a commercial kit.
-
Gel Electrophoresis: The extracted DNA is run on an agarose (B213101) gel.
-
Visualization: The DNA is visualized under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
2. Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry:
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Staining: Following drug treatment, cells are harvested and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.
This guide consolidates key findings on the antiproliferative effects of this compound, providing a valuable resource for the scientific community engaged in cancer research and drug discovery. The presented data and protocols offer a solid foundation for further investigation into the therapeutic potential of this promising compound.
References
- 1. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. DNA Fragmentation Assays for Apoptosis | PDF | Analytical Chemistry | Life Sciences [scribd.com]
- 5. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: NK1R Knockout Mouse Models Versus Pharmacological Inhibition with [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
For Researchers, Scientists, and Drug Development Professionals
The study of the Substance P (SP) and its primary receptor, the neurokinin-1 receptor (NK1R), is critical for understanding a multitude of physiological and pathological processes, including pain, inflammation, anxiety, and depression. Two predominant methodologies are employed to investigate the SP/NK1R signaling pathway: the use of genetically modified knockout (KO) mouse models and the application of pharmacological antagonists. This guide provides an objective comparison between NK1R knockout mice and the use of the specific pharmacological inhibitor, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P (SPA), offering insights into their respective advantages and limitations, supported by experimental data.
Overview of Methodologies
NK1R Knockout Mouse Models involve the genetic deletion of the Tacr1 gene, which encodes the NK1R. This results in a lifelong absence of the receptor, providing a powerful tool to study its role in development and various physiological systems. These models offer high specificity for the target receptor, eliminating off-target effects that can be associated with pharmacological agents. However, developmental compensation and the inability to study the acute effects of receptor blockade in adult animals are potential limitations.
Pharmacological Inhibition with this compound (SPA) offers a complementary approach. SPA is a synthetic analog of Substance P that has been characterized as a broad-spectrum neuropeptide antagonist.[1] It allows for acute, dose-dependent, and reversible inhibition of NK1R, providing temporal and spatial control over receptor blockade that is not possible with knockout models. This is particularly advantageous for mimicking therapeutic interventions. However, the specificity of SPA is a critical consideration, as it has been shown to act as a biased agonist at some receptors and may interact with other neuropeptide receptors.[1]
Quantitative Data Comparison
Direct comparative studies utilizing both NK1R knockout mice and SPA in the same experimental paradigms are limited in the current literature. The majority of in vivo research with SPA has focused on its anti-cancer properties.[2][3][4] However, we can infer potential comparative outcomes by examining studies that compare NK1R knockout mice with other selective NK1R antagonists.
The following tables summarize data from studies comparing NK1R knockout mice with wild-type mice treated with various NK1R antagonists in models of inflammation and behavioral responses. This provides a framework for predicting how SPA might compare.
Table 1: Comparison in an Inflammatory Model (Carrageenan-Induced Neutrophil Accumulation)
| Experimental Group | Neutrophil Accumulation (cells x 10^5/20µl) | Reference |
| Wild-Type (WT) + Vehicle | 4.8 ± 0.4 | [5] |
| NK1R Knockout + Vehicle | 2.1 ± 0.3*** | [5] |
| WT + SR140333 (NK1R Antagonist) | 2.9 ± 0.5* | [5] |
*p<0.05, ***p<0.001 compared to WT + Vehicle. Data are presented as mean ± SEM. This table illustrates that both genetic deletion and pharmacological blockade of NK1R significantly reduce neutrophil accumulation in this inflammation model.[5]
Table 2: Comparison in a Sepsis Model (Caecal Ligation and Puncture - CLP)
| Experimental Group | Liver TNF-α (pg/mg protein) | Lung IL-6 (pg/mg protein) | Reference |
| Tac1+/+ (WT) Sham | ~50 | ~40 | [6] |
| Tac1+/+ (WT) CLP | ~250 | ~180 | [6] |
| Tac1-/- (SP KO) CLP | ~125 | ~90 | [6] |
| Tac1+/+ (WT) CLP + L703606 (NK1R Antagonist) | ~130 | ~95 | [6] |
**p<0.01 compared to Tac1+/+ CLP. This study demonstrates that both genetic deletion of the ligand (Substance P) and pharmacological blockade of the receptor (NK1R) result in a similar, significant reduction in pro-inflammatory cytokines in a sepsis model.[6]
Table 3: Comparison in a Behavioral Model (5-Choice Continuous Performance Test)
| Experimental Group | Premature Responses | Perseverative Responses | Reference |
| Wild-Type (WT) | Baseline | Baseline | [7] |
| NK1R Knockout | Increased initially, then normalized | Consistently higher than WT | [7] |
| WT + RP 67580 (NK1R Antagonist) | Increased | No significant effect | [8] |
This comparison, though using a different antagonist, highlights a key potential difference: while both genetic and pharmacological approaches can affect impulsivity, chronic absence of the receptor in knockout mice may lead to more complex behavioral phenotypes, such as perseveration, which are not always replicated by acute pharmacological blockade.[7][8]
Experimental Protocols
Generation and Maintenance of NK1R Knockout Mice
-
Generation: NK1R knockout mice are typically generated by homologous recombination in embryonic stem cells to disrupt the Tacr1 gene.[9] The specific targeting strategy, such as the insertion of a neomycin resistance cassette, should be detailed.
-
Genotyping: Genomic DNA is extracted from tail biopsies. PCR is performed using primers specific for the wild-type and the targeted allele to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.[9]
-
Animal Husbandry: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures must be approved by an Institutional Animal Care and Use Committee.
Pharmacological Inhibition with this compound (SPA)
-
Preparation of SPA: SPA is typically supplied as a lyophilized powder. For in vivo use, it is reconstituted in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a small percentage of DMSO in saline. The solubility and stability of the solution should be confirmed.
-
Administration:
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration. A typical dose for anti-cancer studies in mice is in the range of 500 µ g/day .[10] Dosages for behavioral or inflammatory studies would need to be determined empirically.
-
Subcutaneous (SC) Infusion: For continuous administration, osmotic minipumps can be implanted subcutaneously. This method provides a steady-state concentration of the inhibitor over a defined period. A study using this method for cancer models used a dose of 2.1 µ g/day .[10]
-
-
Control Groups: A vehicle control group (receiving only the solvent) is essential to control for any effects of the injection procedure or the vehicle itself. An inactive enantiomer or a structurally similar but inactive peptide would be an ideal negative control, if available.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Substance P/NK1R signaling pathway and points of intervention.
Caption: Comparative experimental workflow for knockout vs. pharmacological models.
Conclusion
Both NK1R knockout mice and pharmacological inhibition with agents like SPA are invaluable tools for dissecting the roles of the SP/NK1R system. The choice between these models depends on the specific research question.
-
NK1R knockout mice are ideal for studying the lifelong consequences of receptor absence and for ensuring target specificity. They are particularly useful for validating the role of NK1R in a given process without the confounding variable of off-target drug effects. However, the potential for developmental compensation must be considered.
-
Pharmacological inhibition with SPA provides temporal control and allows for the modeling of therapeutic interventions in adult animals. Its acute and reversible nature is a significant advantage. The primary caveat is the need for thorough characterization of its in vivo specificity and dose-response relationship for the particular experimental model, as its effects can be complex and potentially extend beyond NK1R antagonism.[1]
For a comprehensive understanding, an integrated approach that utilizes both knockout models to validate the target and pharmacological inhibitors to explore the acute effects of receptor blockade is often the most powerful strategy. Future research directly comparing NK1R knockout mice with SPA in behavioral and inflammatory paradigms will be crucial for fully elucidating the translational potential of targeting the SP/NK1R pathway.
References
- 1. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [D-Arg1,D-Trp5,7,9,Leu11]substance P: a novel potent inhibitor of signal transduction and growth in vitro and in vivo in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor agonists are involved in mediating neutrophil accumulation in the inflamed, but not normal, cutaneous microvasculature: an in vivo study using neurokinin-1 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differences in the performance of NK1R−/− (‘knockout’) and wildtype mice in the 5‑Choice Continuous Performance Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) [D-Arg1,d-Phe5,d-Trp7,9,Leu11]Substance P Acts as a [research.amanote.com]
- 9. A comparison of neurokinin 1 receptor knock-out (NK1-/-) and wildtype mice: exploratory behaviour and extracellular noradrenaline concentration in the cerebral cortex of anaesthetised subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P inhibits the growth of human small cell lung cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
